Forskolin J
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Forskolin J: An In-depth Technical Guide to its Mechanism of Action on Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Forskolin J, a fluorescent derivative of forskolin, on adenylyl cyclase (AC). Forskolin and its analogs are invaluable tools in biochemical and pharmacological research due to their ability to directly activate most isoforms of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This guide delves into the molecular interactions between this compound and the catalytic core of adenylyl cyclase, its interplay with G-proteins, and the quantitative parameters that define its activity. Detailed experimental protocols for assessing the effects of this compound are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical function.
Introduction: Forskolin and the Adenylyl Cyclase System
Forskolin is a labdane diterpene isolated from the roots of the Indian coleus plant (Coleus forskohlii). It is widely recognized for its ability to activate adenylyl cyclase, a key enzyme in cellular signaling.[1] Adenylyl cyclases catalyze the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger that mediates a vast array of physiological processes, including heart rate regulation, smooth muscle relaxation, and hormone secretion.
The adenylyl cyclase family comprises nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC). Most transmembrane isoforms are responsive to both G-protein stimulation and forskolin. Forskolin's unique ability to directly activate the catalytic subunit of AC, independent of G-protein-coupled receptors (GPCRs), has established it as an indispensable research tool for studying cAMP-mediated signaling pathways.[2]
This compound, a fluorescent analog of forskolin, incorporates a BODIPY fluorophore. This modification allows for direct visualization and quantification of its binding to adenylyl cyclase, making it a powerful probe for high-resolution studies of enzyme kinetics and localization. This guide will focus specifically on the mechanistic details of this compound's interaction with adenylyl cyclase.
Mechanism of Action of this compound on Adenylyl Cyclase
The core mechanism of this compound's action is its direct binding to and allosteric activation of the adenylyl cyclase enzyme.
The Forskolin Binding Site
This compound binds to a hydrophobic pocket formed at the interface of the two homologous cytoplasmic catalytic domains, C1 and C2, of adenylyl cyclase.[3] This binding site is distinct from the ATP binding site and the G-protein interaction domains. The interaction with this compound stabilizes a conformational change in the enzyme that enhances its catalytic activity.[4]
Direct Activation of the Catalytic Subunit
This compound can activate adenylyl cyclase even in the absence of a functional stimulatory G-protein (Gs).[5] This direct activation of the catalytic core is a hallmark of forskolin and its derivatives. However, the presence of the Gsα subunit significantly enhances the affinity of forskolin for adenylyl cyclase, indicating a synergistic relationship.
Synergistic Interaction with G-Proteins
While not strictly required for its activity, the interaction of this compound with adenylyl cyclase is significantly modulated by G-proteins. The binding of an activated Gsα subunit to adenylyl cyclase promotes a conformation that has a higher affinity for this compound.[2] This results in a potentiation of the enzymatic activation. This synergistic effect underscores the complex allosteric regulation of adenylyl cyclase activity.
Below is a diagram illustrating the signaling pathway of adenylyl cyclase activation by both G-protein-coupled receptors and this compound.
Quantitative Data
The interaction of this compound (BODIPY-forskolin) with different adenylyl cyclase isoforms exhibits distinct quantitative characteristics. The following table summarizes the available data on its binding affinity (Kd), activation constant (AC50), and maximal activation (Emax).
| Adenylyl Cyclase Isoform | This compound (BODIPY-forskolin) Parameter | Value | Reference |
| AC1 | Activity | Partial Agonist | [6] |
| AC2 | Activity | Inverse Agonist | [6] |
| AC5 | Activity | Partial Agonist | [6] |
| Purified Catalytic Subunits | Activity | Weak Partial Agonist / Strong Partial Antagonist | [6] |
Note: Specific Kd, AC50, and Emax values for this compound are not widely reported in the literature. The available data primarily characterizes its activity qualitatively. Further research is needed to fully quantify its interaction with all AC isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on adenylyl cyclase.
Adenylyl Cyclase Activity Assay
This protocol describes the measurement of cAMP production in response to this compound stimulation in cell membranes expressing a specific adenylyl cyclase isoform.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest
-
This compound (BODIPY-forskolin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
ATP
-
[α-³²P]ATP (radiolabeled tracer)
-
cAMP standard solutions
-
Dowex and alumina columns for cAMP separation
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target AC isoform using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of cell membrane protein (e.g., 20-50 µg), and varying concentrations of this compound.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP to a final concentration of approximately 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a "stop solution" (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 10 mM cAMP).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the concentration of this compound. Calculate the AC50 and Emax values from this curve.
Radioligand Binding Assay
This protocol details the measurement of this compound binding to adenylyl cyclase using a radiolabeled forskolin derivative (e.g., [³H]forskolin) in a competitive binding format.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest
-
[³H]forskolin (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the adenylyl cyclase activity assay protocol.
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]forskolin, and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Add a known amount of cell membrane protein to each well and incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]forskolin binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]forskolin). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for characterizing the effects of a this compound analog on a specific adenylyl cyclase isoform.
Logical Relationship of this compound Interaction with Adenylyl Cyclase
This diagram illustrates the logical relationships between this compound, G-proteins, and the activation state of adenylyl cyclase.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Forskolin-induced change of the size of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biochemical Properties of 6-Acetylforskolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylforskolin is a derivative of the labdane diterpene forskolin, a natural product isolated from the roots of the Coleus forskohlii plant. Forskolin is a widely recognized activator of adenylyl cyclase, a key enzyme in cellular signaling pathways. This technical guide provides an in-depth overview of the biochemical properties of 6-Acetylforskolin, focusing on its mechanism of action, interaction with adenylyl cyclase, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for 6-Acetylforskolin, this guide also includes comparative data for forskolin and other related analogs to provide a broader context for its potential activity.
Mechanism of Action
Like its parent compound, 6-Acetylforskolin is understood to directly activate most isoforms of adenylyl cyclase (AC), with the notable exception of AC9. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide array of physiological processes. The binding of forskolin and its derivatives occurs at a specific site on the catalytic subunits of adenylyl cyclase, distinct from the sites for G-protein interaction. This direct activation allows for the elevation of intracellular cAMP levels independently of G-protein coupled receptor (GPCR) stimulation.
Biochemical Data
Quantitative data on the specific interaction of 6-Acetylforskolin with adenylyl cyclase is not extensively available in the public domain. However, structure-activity relationship studies of various forskolin analogs provide valuable insights into the expected potency of 6-Acetylforskolin.
Table 1: Comparative Adenylyl Cyclase Activation by Forskolin and its Analogs
| Compound | Target | Assay System | EC50 (µM) | Reference |
| Forskolin | Adenylyl Cyclase | Rat Brain Membranes | 4 | [1] |
| Forskolin | Adenylyl Cyclase | S49 Cells | 5 | [1] |
| 6-Acyl Forskolin Analogs (general) | Adenylyl Cyclase | Not specified | 30 - 100 | [1] |
| 7-Acyl Forskolin Analogs | Adenylyl Cyclase | Not specified | 4 - 15 | [1] |
| 1,6-di-O-acetyl-forskolin | Adenylyl Cyclase | Not specified | Active (potency not specified) | [2] |
Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates higher potency.
Studies on forskolin analogs have shown that modifications at the 6-position generally result in a decrease in potency compared to modifications at the 7-position.[1] Analogs esterified at the 6β-hydroxyl position without a 7-acyl group typically exhibit EC50 values in the range of 30 µM to 100 µM for adenylyl cyclase activation.[1] However, a 1α, 6β-di-O-acetyl derivative of forskolin has been reported to retain activity, suggesting that acetylation at the 6-position does not abolish its function.[2]
Signaling Pathway
The signaling pathway initiated by 6-Acetylforskolin is centered on the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
Experimental Protocols
The following is a generalized protocol for an adenylyl cyclase activity assay, which can be adapted for the characterization of 6-Acetylforskolin.
Adenylyl Cyclase Activity Assay (General Protocol)
1. Objective: To determine the effect of 6-Acetylforskolin on the activity of adenylyl cyclase in a cell membrane preparation.
2. Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
6-Acetylforskolin stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Radiolabeled [α-³²P]ATP or a commercial cAMP detection kit (e.g., ELISA, HTRF).
-
Scintillation counter or plate reader appropriate for the detection method.
3. Experimental Workflow:
4. Procedure:
-
Prepare serial dilutions of 6-Acetylforskolin in the assay buffer.
-
In a microcentrifuge tube or a microplate well, add the cell membrane preparation.
-
Add the different concentrations of 6-Acetylforskolin or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the ATP-containing assay buffer (with radiolabel if applicable).
-
Incubate for a specific time (e.g., 15-30 minutes) at the same temperature.
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).
-
If using radiolabeled ATP, separate the resulting [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of cAMP produced using a scintillation counter or a suitable plate reader for the chosen detection method.
-
Plot the adenylyl cyclase activity against the concentration of 6-Acetylforskolin to determine the EC50 value.
Conclusion
6-Acetylforskolin, as a derivative of forskolin, is a valuable tool for studying the adenylyl cyclase signaling pathway. While specific biochemical data for this compound is limited, the existing knowledge on forskolin and its analogs suggests that it directly activates adenylyl cyclase, albeit likely with a lower potency than its 7-acetylated counterparts. The provided experimental framework offers a starting point for researchers to further characterize the specific biochemical properties of 6-Acetylforskolin. Further research is warranted to elucidate its precise binding affinity, isoform selectivity, and potency in various cellular contexts, which will be crucial for its potential applications in drug discovery and development.
References
Forskolin J (CAS Number 81873-08-7): A Technical Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin J, identified by the CAS number 81873-08-7, is a naturally occurring labdane diterpene and a derivative of the well-studied adenylyl cyclase activator, Forskolin.[1] Like its parent compound, this compound is recognized for its potential to stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[1] As a critical second messenger, cAMP is involved in a myriad of physiological and biochemical processes, making this compound a compound of interest for research in metabolic and cardiovascular diseases, as well as neurological and endocrine studies.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, biological activity, and the experimental protocols relevant to its study. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extensively references the well-characterized parent compound, Forskolin (CAS 66575-29-9), to provide a robust framework for understanding its properties and function.
Physicochemical Properties
This compound, also known as 6-acetylforskolin, is structurally differentiated from Forskolin by an additional acetyl group at the C-6 position. While detailed experimental data on the physicochemical properties of this compound are sparse, some fundamental characteristics have been identified. The properties of the parent compound, Forskolin, are well-documented and are presented here for comparative purposes.
| Property | This compound | Forskolin |
| CAS Number | 81873-08-7[1] | 66575-29-9[2] |
| Molecular Formula | C24H36O8[1] | C22H34O7[2] |
| Molecular Weight | 452.5 g/mol [1] | 410.5 g/mol [2] |
| Melting Point | Data not available | 230-232 °C |
| Solubility | Data not available | Soluble in DMSO and ethanol[3] |
| Appearance | Data not available | White to off-white crystalline solid |
Biological Activity
The primary biological activity of Forskolin and its derivatives, including this compound, is the direct activation of adenylyl cyclase.[1][4] This enzyme catalyzes the conversion of ATP to cAMP, a key signaling molecule.
Mechanism of Action
Forskolin and its analogs activate adenylyl cyclase by binding directly to the catalytic subunit of the enzyme.[4] This interaction is independent of the G-protein complex that typically regulates adenylyl cyclase activity in response to hormonal signals.[5] The resulting elevation in intracellular cAMP levels triggers a cascade of downstream effects, primarily through the activation of protein kinase A (PKA).
Potency of Forskolin Derivatives
Signaling Pathway
The activation of adenylyl cyclase by forskolin compounds initiates a well-defined signaling cascade that plays a crucial role in cellular regulation.
Experimental Protocols
The characterization of this compound and other forskolin derivatives involves a series of standard biochemical and analytical procedures.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cAMP from ATP by adenylyl cyclase.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a suitable tissue or cell line (e.g., rat brain cortex) known to express adenylyl cyclase. This is typically done through homogenization and differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine phosphokinase and creatine phosphate).
-
Incubation: In a microplate, combine the membrane preparation with the assay buffer and varying concentrations of this compound (or the compound of interest). Include a control with no compound.
-
Reaction: Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a solution like 0.5 M HCl.
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of this compound to determine the EC50 value.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
While specific spectra for this compound are not widely published, the methodologies for obtaining them are standard. For reference, the spectroscopic data for Forskolin is well-characterized.
Experimental Workflow
A typical workflow for the characterization of a novel forskolin derivative like this compound would follow a logical progression from isolation and purification to detailed biological and structural analysis.
Conclusion
This compound (CAS 81873-08-7) is a derivative of Forskolin with the potential to modulate the adenylyl cyclase/cAMP signaling pathway. While specific, detailed experimental data for this compound remains limited in the public domain, the extensive characterization of its parent compound, Forskolin, provides a strong foundation for understanding its likely biological activities and the methodologies required for its in-depth analysis. For researchers, scientists, and drug development professionals, this compound represents an interesting molecule for further investigation, with the potential for unique pharmacological properties stemming from its structural modification. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive characterization of this and other novel forskolin derivatives.
References
- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]
- 2. Forskolin | C22H34O7 | CID 47936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forskolin - Wikipedia [en.wikipedia.org]
- 4. Forskolin | CAS#:66575-29-9 | Chemsrc [chemsrc.com]
- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Forskolin J: An In-depth Technical Guide to its Role in Intracellular cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin J, a labdane diterpene isolated from the roots of the Coleus forskohlii plant, is a potent activator of adenylyl cyclase, a critical enzyme in the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway.[1] This pathway is a ubiquitous second messenger system that mediates a wide array of cellular responses to external stimuli. The ability of this compound to directly stimulate adenylyl cyclase, independent of G-protein coupled receptors (GPCRs), makes it an invaluable tool for researchers studying cAMP-mediated processes and a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the intracellular cAMP signaling pathways involving this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action
This compound exerts its biological effects by directly binding to and activating multiple isoforms of adenylyl cyclase (AC).[2][3][4][5] This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels triggers a signaling cascade primarily through the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase.
Activated PKA then phosphorylates a multitude of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and leading to diverse physiological responses. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.
Quantitative Data
While specific quantitative data for this compound (CAS: 81873-08-7) is limited in publicly available literature, the activity of the parent compound, Forskolin, provides a strong indication of its potency. The following table summarizes key quantitative parameters for Forskolin's interaction with the cAMP pathway. It is important to note that the exact values for this compound may vary.
| Parameter | Value | Target/System | Reference |
| IC50 (Binding Affinity) | 41 nM | Type I Adenylyl Cyclase | [6][7] |
| EC50 (cAMP Activation) | ~0.5 - 5 µM | Various cell types | [2][6] |
| Ka (Activation Constant) | ~20 - 30 µM | Epidermal Adenylyl Cyclase | [3] |
Signaling Pathway Diagram
The following diagram illustrates the intracellular cAMP signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the intracellular cAMP signaling pathway.
Measurement of Intracellular cAMP Levels using ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of intracellular cAMP.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 15-30 minutes) at 37°C.[8]
-
-
Cell Lysis:
-
Aspirate the culture medium and add 100 µL of cell lysis buffer to each well.[8]
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
-
ELISA Protocol (example based on a typical competitive ELISA kit):
-
Add 50 µL of cell lysate, standards, and controls to the wells of the anti-cAMP antibody-coated microplate.
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Add 25 µL of cAMP antibody solution to each well.
-
Incubate the plate for 2-3 hours at room temperature on a shaker.[8]
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The amount of signal is inversely proportional to the amount of cAMP in the sample.[9]
-
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) as a downstream marker of PKA activation.
Materials:
-
Cells of interest
-
This compound
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the cAMP ELISA protocol.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing (for total CREB):
-
The membrane can be stripped and reprobed with an antibody against total CREB to normalize for protein loading.[10]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a powerful pharmacological tool for the direct activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP. Its ability to bypass upstream receptor signaling makes it an ideal compound for isolating and studying the downstream effects of the cAMP/PKA pathway. The experimental protocols provided in this guide offer robust methods for quantifying the effects of this compound on this critical signaling cascade. Further research into the specific activities of this compound and its derivatives may uncover novel therapeutic applications for a range of physiological and pathological conditions.
References
- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]
- 2. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 3. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. abcam.cn [abcam.cn]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
The Vasodilatory Effects of Forskolin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental validation of the vasodilatory effects of Forskolin J, a derivative of the labdane diterpene Forskolin. This document provides a comprehensive overview of its signaling pathways, quantitative efficacy, and detailed experimental protocols for its characterization.
Introduction
Forskolin, isolated from the plant Coleus forskohlii, is a well-established activator of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Its derivatives, including this compound, have garnered significant interest for their therapeutic potential, particularly in cardiovascular applications. One of the key pharmacological actions of Forskolin and its analogues is the induction of smooth muscle relaxation, leading to vasodilation.[3][4] This guide focuses on the vasodilatory properties of this compound, providing a technical resource for its study and potential application in drug development.
Mechanism of Action: The cAMP Signaling Cascade
The vasodilatory effect of this compound is primarily mediated through the direct activation of adenylyl cyclase in vascular smooth muscle cells (VSMCs).[5] This activation is independent of G-protein coupled receptors, allowing this compound to bypass upstream signaling pathways and directly increase intracellular cAMP levels.[5] The subsequent rise in cAMP triggers a signaling cascade that ultimately leads to vasorelaxation through two main mechanisms: a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium.
The key downstream effectors of cAMP in VSMCs include Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2]
-
PKA-mediated effects:
-
Phosphorylation and inhibition of L-type calcium channels, reducing Ca2+ influx.
-
Phosphorylation of phospholamban, which stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, enhancing Ca2+ sequestration into the sarcoplasmic reticulum.
-
Phosphorylation and activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca2+ channels.
-
Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.[1]
-
-
EPAC-mediated effects:
-
Activation of the small G-protein Rap1, which can lead to the inhibition of RhoA, a key regulator of Ca2+ sensitization of the contractile machinery.[2]
-
This multi-faceted mechanism ensures a robust and efficient relaxation of the vascular smooth muscle, resulting in vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on Vasodilatory Effects
The vasodilatory potency of this compound can be quantified by determining its half-maximal effective concentration (EC50) and maximum relaxation (Emax) in various arterial preparations. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Artery Preparation | Species | Reference |
| EC50 | 3.8 x 10-8 M | Coronary Artery | Guinea Pig | [6] |
| EC50 | 4.5 x 10-8 M | Coronary Artery | Rabbit | [7] |
Experimental Protocol: Isolated Aortic Ring Vasodilation Assay
This protocol details the methodology for assessing the vasodilatory effects of this compound using an isolated aortic ring preparation in an organ bath, a standard ex vivo technique in pharmacology.
4.1. Materials and Reagents
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.
-
Phenylephrine (PE) or other vasoconstrictor (e.g., KCl).
-
This compound stock solution (in DMSO or ethanol).
-
Carbogen gas (95% O2, 5% CO2).
-
Distilled water.
-
Surgical instruments (forceps, scissors).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
4.2. Procedure
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Gently remove adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine) to check the viability of the tissue.
-
Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until it returns to the baseline tension.
-
-
This compound-induced Vasodilation:
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., 1 µM Phenylephrine) to achieve a stable plateau of contraction.
-
Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath at regular intervals (e.g., every 5-10 minutes).
-
Record the relaxation response after each addition until a maximal response is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the EC50 and Emax values from the concentration-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for the isolated aortic ring vasodilation assay.
Conclusion
This compound is a potent vasodilator that acts through the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. The resulting signaling cascade leads to a reduction in intracellular calcium and decreased calcium sensitivity of the contractile machinery in vascular smooth muscle cells. The quantitative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in the management of cardiovascular diseases.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
Forskolin J: A Technical Guide to its Discovery, Isolation, and Characterization from Coleus forskohlii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Forskolin J, a minor labdane diterpenoid from the medicinal plant Coleus forskohlii. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectroscopic data, and contextualizes its discovery within the broader landscape of forskolin-related compounds.
Introduction
Coleus forskohlii (syn. Plectranthus barbatus) is a perennial herb belonging to the mint family (Lamiaceae) and is a cornerstone of traditional Ayurvedic medicine. The plant is the exclusive natural source of the labdane diterpenoid, Forskolin, a potent activator of the enzyme adenylyl cyclase. This activity leads to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), which mediates a wide range of physiological processes. The pharmacological significance of Forskolin has spurred extensive research into the phytochemical profile of C. forskohlii, leading to the discovery of numerous other diterpenoids with similar structural backbones, collectively known as forskolinoids.
Among these minor constituents is this compound, a structural analogue of Forskolin. This guide focuses specifically on the scientific journey to identify and characterize this particular compound.
Discovery of this compound
This compound was first isolated and identified in 2005 by researchers Shen and Xu from a sample of Coleus forskohlii collected in the Yunnan Province of China.[1][2] Their investigation into the chemical constituents of the plant led to the discovery of two new diterpenoids, which they named Forskolin I and this compound. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₆O₈ | [1] |
| Molecular Weight | 452 g/mol | [1] |
| Appearance | Colorless needles (from pyridine) | [1] |
Experimental Protocols
The isolation of this compound from C. forskohlii involves a multi-step process of extraction and chromatographic separation. The following protocols are based on the original discovery paper by Shen and Xu, supplemented with general best practices for the isolation of minor natural products.[1]
Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Coleus forskohlii.
-
Extraction Solvent: 95% Ethanol.
-
Procedure:
-
The powdered plant material is extracted with 95% ethanol at room temperature. This process is repeated three times to ensure exhaustive extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The this compound will be present in the ethyl acetate fraction.
-
The ethyl acetate fraction is dried and concentrated to yield a residue for chromatographic separation.
-
Chromatographic Isolation and Purification
This compound is isolated from the ethyl acetate residue using column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of light petroleum-acetone (from 100% light petroleum to a 1:1 mixture).
-
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in light petroleum.
-
The ethyl acetate residue is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a stepwise gradient of increasing acetone concentration in light petroleum.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
The fraction containing this compound is further purified by recrystallization from pyridine to yield colorless needles of the pure compound.[1]
-
Structural Elucidation and Data Presentation
The structure of this compound was determined to be 1α,9α-dihydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-en-11-one.[2] This was established through detailed analysis of its spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1-H | 5.00 | d | 1.4 |
| 6-H | 6.17 | dd | 3.3, 5.2 |
| 7-H | 4.28 | d | 4.6 |
| 12-Hα | 3.07 | d | 17.0 |
| 12-Hβ | 2.49 | d | 17.0 |
| 14-H | 5.86 | dd | 10.5, 17.4 |
| 15-H (cis) | 4.90 | dd | 1.4, 10.5 |
| 15-H (trans) | 5.10 | dd | 1.4, 17.4 |
| 16-Me | 1.59 | s | |
| 17-Me | 1.46 | s | |
| 18-Me | 1.38 | s | |
| 19-Me | 1.06 | s | |
| 20-Me | 0.97 | s | |
| OAc | 2.05, 2.08 | s |
Data adapted from Shen and Xu, 2005.[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 77.30 | 12 | 48.96 |
| 2 | 26.17 | 13 | 74.88 |
| 3 | 36.40 | 14 | 145.42 |
| 4 | 35.53 | 15 | 110.42 |
| 5 | 42.20 | 16 | 31.43 |
| 6 | 70.82 | 17 | 23.33 |
| 7 | 75.08 | 18 | 32.86 |
| 8 | 81.47 | 19 | 24.16 |
| 9 | 82.29 | 20 | 19.58 |
| 10 | 40.50 | OAc (C=O) | 170.70, 170.25 |
| 11 | 205.20 | OAc (CH₃) | 21.10, 20.98 |
Data adapted from Shen and Xu, 2005.[1]
Mass Spectrometry: The molecular formula of C₂₄H₃₆O₈ was confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), which showed a [M+Na]⁺ ion at m/z 475.2313.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Coleus forskohlii.
Caption: Workflow for the Isolation of this compound.
Forskolin Signaling Pathway
Forskolin and its analogues, including presumably this compound, exert their biological effects by activating adenylyl cyclase, which in turn increases intracellular cAMP levels. This initiates a signaling cascade with wide-ranging physiological consequences.
Caption: The Adenylyl Cyclase-cAMP Signaling Pathway Activated by Forskolin.
Conclusion
This compound represents one of the many minor diterpenoids present in Coleus forskohlii. Its discovery highlights the rich chemical diversity of this plant species. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the isolation, characterization, and potential pharmacological evaluation of this compound and other related natural products. Further investigation is warranted to determine the specific biological activities of this compound and to compare its potency with that of its well-studied parent compound, Forskolin.
References
Preliminary Studies on Forskolin Analogs in Metabolic Syndrome: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the preliminary research on Forskolin and its analogs, with a specific focus on their potential therapeutic applications in metabolic syndrome. The primary focus of this document is on Forskolin, a well-studied labdane diterpene isolated from the roots of Coleus forskohlii. While the initial topic of interest was the specific analog Forskolin J, a thorough review of the scientific literature reveals a scarcity of dedicated research on this particular compound in the context of metabolic syndrome. However, this compound is known to be a naturally occurring labdane diterpene that, like the broader class of Forskolins, stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Given this shared mechanism of action, the extensive data available for Forskolin serves as a valuable proxy for understanding the potential effects of related analogs like this compound. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of Forskolin and Coleus forskohlii extract on various parameters of metabolic syndrome.
Table 1: Effects of Coleus forskohlii Extract on Anthropometric and Metabolic Parameters in Overweight and Obese Humans
| Parameter | Experimental Group (250 mg C. forskohlii extract twice daily for 12 weeks) | Placebo Group | p-value | Reference |
| Insulin (µIU/mL) | Baseline: 11.5 ± 5.1Week 12: 8.8 ± 4.1 | Baseline: 10.9 ± 4.8Week 12: 11.8 ± 5.7 | 0.001 | [2] |
| HOMA-IR | Baseline: 2.6 ± 1.3Week 12: 2.0 ± 1.0 | Baseline: 2.5 ± 1.2Week 12: 2.7 ± 1.4 | 0.01 | [2] |
| Waist Circumference (cm) | Significant reduction (p=0.02) | Significant reduction (p=0.02) | - | [2] |
| Hip Circumference (cm) | Significant reduction (p=0.01) | Significant reduction (p=0.01) | - | [2] |
| HDL-C (mmol/L) | Significant increase (p=0.01) | Significant increase (p=0.01) | - | [2] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; HDL-C: High-Density Lipoprotein Cholesterol.
Table 2: Effects of Forskolin on Body Weight and Glucose Metabolism in High-Fat Diet-Induced Obese Mice
| Parameter | Control Group (High-Fat Diet) | Forskolin Group (2 mg/kg) | p-value | Reference |
| Blood Glucose (pre-GTT, mmol/L) | Not specified | Significantly reduced | < 0.05 | [3] |
| Insulin Tolerance Test (AUC) | Not specified | Linearly decreased | Not specified | [3] |
| Subcutaneous Adipocyte Diameter | Not specified | Significantly reduced | Not specified | [3] |
GTT: Glucose Tolerance Test; AUC: Area Under the Curve.
Table 3: Effects of Forskolin on Body Composition in Overweight and Obese Men
| Parameter | Forskolin Group (250 mg of 10% Forskolin extract twice a day for 12 weeks) | Placebo Group | p-value | Reference |
| Body Fat Percentage | Significant decrease | No significant change | < 0.05 | [4] |
| Fat Mass | Significant decrease | No significant change | < 0.05 | [4] |
| Lean Body Mass | Significant increase | No significant change | < 0.05 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of Forskolin.
Human Clinical Trial Protocol for Metabolic Syndrome Parameters
-
Study Design: A 12-week randomized, double-blind, placebo-controlled trial.[2]
-
Participants: Overweight and obese individuals (BMI > 25 kg/m ²).[2]
-
Intervention:
-
Experimental Group: 250 mg of Coleus forskohlii extract (standardized for 10% Forskolin) administered orally twice daily.
-
Placebo Group: Visually identical placebo administered orally twice daily.
-
All participants were advised to follow a hypocaloric diet.[2]
-
-
Data Collection:
-
Anthropometric Measurements: Body weight, Body Mass Index (BMI), waist and hip circumference were measured at baseline and every two weeks.
-
Blood Sampling: Fasting blood samples were collected at baseline and at the end of the 12-week intervention.
-
Biochemical Analysis: Plasma was analyzed for glucose, insulin, and lipid profiles (including HDL-C).
-
-
Insulin Resistance Assessment: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated using the formula: Fasting Insulin (µIU/mL) x Fasting Glucose (mmol/L) / 22.5.[2]
Animal Study Protocol for Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice induced with obesity through a high-fat diet.[3]
-
Intervention:
-
Mice were administered Forskolin (e.g., 2 mg/kg) or a vehicle control via intraperitoneal injection every two days for a specified period.[5]
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose measurement was taken from the tail vein. Mice were then administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels were subsequently measured at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[3]
-
Insulin Tolerance Test (ITT): Following a short fasting period, a baseline blood glucose reading was obtained. Mice were then injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose was monitored at timed intervals (e.g., 15, 30, 45, 60, and 90 minutes) after the insulin injection.[3]
-
-
Histological Analysis:
-
Adipose tissue (e.g., subcutaneous and gonadal fat pads) was collected, fixed in formalin, embedded in paraffin, and sectioned.
-
Sections were stained with hematoxylin and eosin (H&E).
-
Adipocyte size was measured using imaging software (e.g., ImageJ) by analyzing a significant number of cells per sample.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway of Forskolin and a typical experimental workflow.
References
- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]
- 2. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xendurance.com [xendurance.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
protocol for using Forskolin J to increase intracellular cAMP
Application Note
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely used research tool for increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Its primary mechanism of action is the direct activation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1][2][3] This direct activation bypasses the need for G-protein coupled receptor (GPCR) stimulation, making it a reliable method to study cAMP-mediated signaling pathways.[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing a wide array of cellular processes including gene transcription, cell proliferation and differentiation, and ion channel function.[1][2][4][5] These application notes provide a comprehensive protocol for the use of Forskolin to reliably increase intracellular cAMP in a variety of cell types for research and drug development purposes.
Mechanism of Action
Forskolin directly binds to the catalytic subunit of adenylyl cyclase, stabilizing it in an active conformation.[2] This allosteric activation enhances the enzyme's ability to convert ATP into cAMP, leading to a rapid and significant increase in intracellular cAMP concentrations.[1][2] The second messenger cAMP then activates PKA, which mediates the majority of the downstream cellular effects.[5]
Signaling Pathway of Forskolin-Induced cAMP Elevation
References
- 1. goldbio.com [goldbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin | Cell Signaling Technology [cellsignal.cn]
- 5. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Forskolin for the Study of cAMP-Mediated Signaling
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized pharmacological tool for investigating cyclic adenosine monophosphate (cAMP) signaling pathways.[1] Its primary mechanism of action is the direct and reversible activation of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[2][3] This unique property allows researchers to bypass upstream receptor activation (like G-protein coupled receptors, GPCRs) and directly elevate intracellular cAMP levels, making Forskolin an invaluable agent for studying the downstream consequences of cAMP signaling.[3] These application notes provide detailed protocols for key experiments and data interpretation for researchers, scientists, and drug development professionals studying cAMP-mediated cellular processes.
Mechanism of Action
Forskolin binds directly to the catalytic subunit of most isoforms of transmembrane adenylyl cyclase, stabilizing an active conformation of the enzyme.[4] This interaction leads to a rapid and substantial increase in the intracellular concentration of cAMP.[5] As a critical second messenger, cAMP activates downstream effectors, most notably cAMP-dependent Protein Kinase A (PKA).[3][6] Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and various cellular responses.[3][7]
Data Presentation: Quantitative Analysis of Forskolin Activity
The following tables summarize typical quantitative data obtained from experiments using Forskolin to modulate cAMP signaling.
Table 1: Dose-Response of Forskolin on Intracellular cAMP Production This table shows the half-maximal effective concentration (EC₅₀) of Forskolin in various cell types. The EC₅₀ value is crucial for determining the optimal concentration range for experiments.
| Cell Line | Assay Method | EC₅₀ Value | Reference |
| Rat Cerebral Cortical Membranes | Adenylate Cyclase Activity | 5-10 µM | [8] |
| Pig Epidermis | Adenylate Cyclase Activity | ~20-30 µM | [5] |
| HEK293 Cells | Fluorescence-based Assay | 9.3 - 12.7 nM | [9] |
| CHO-m Cells | HTRF Assay | >100 µM (No saturation) | [10] |
Note: EC₅₀ values can vary significantly based on the cell type, adenylyl cyclase isoform expression, and assay conditions.
Table 2: Time-Course of Forskolin-Induced cAMP Accumulation This table illustrates the rapid and transient nature of cAMP production following Forskolin stimulation. Peak cAMP levels are typically observed within minutes.
| Cell Line/Tissue | Forskolin Conc. | Time Point | Fold Increase in cAMP | Reference |
| 4B Hypothalamic Cells | 10 µM | 15 min | ~99-fold | [11] |
| 4B Hypothalamic Cells | 10 µM | 30 min | ~48-fold | [11] |
| 4B Hypothalamic Cells | 10 µM | 60 min | ~19-fold | [11] |
| 4B Hypothalamic Cells | 10 µM | 180 min | ~2.9-fold | [11] |
| Human Colonic Epithelial Cells | 10 µM | 10 min | Peak PKA Activity | [12] |
Table 3: Effect of Forskolin on Downstream Gene Expression This table provides examples of genes whose expression is altered by Forskolin-induced cAMP signaling, as measured by qRT-PCR or microarray analysis.
| Cell Type | Forskolin Treatment | Gene | Regulation | Fold Change (log₂) | Reference |
| Chicken Basilar Papilla | 24-72 hours | AMPH | Upregulated | >1 | [13] |
| Mouse Schwann Cells | Not specified | Olig1 | Downregulated | Not specified | [14] |
| hiPSCs | 70 days | GATA4 | Upregulated | >1 | [15] |
Experimental Protocols
The following are generalized protocols for key experiments involving Forskolin. Researchers should optimize parameters such as cell density, serum starvation, and Forskolin concentration for their specific cell system.
Protocol 1: Intracellular cAMP Quantification Assay
This protocol describes the measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA), a common and accessible method.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Forskolin (stock solution in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[16]
-
Cell Lysis Buffer
-
cAMP ELISA Kit (commercially available)
-
Microplate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and culture until they reach approximately 80-90% confluency.[17]
-
Pre-treatment: Gently aspirate the culture medium. Wash the cells once with serum-free medium or PBS. Add back serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.[16] This step is crucial to prevent the rapid degradation of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of Forskolin (e.g., 10 nM to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 15-30 minutes for peak response) at 37°C.[11][18]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit. Incubate as per the manufacturer's instructions to ensure complete lysis.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, adding a cAMP-HRP conjugate, and developing the signal with a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[19] Calculate cAMP concentrations based on the standard curve. Plot the cAMP concentration against the log of Forskolin concentration to determine the EC₅₀.
Protocol 2: PKA Activity Assay
This protocol outlines a method to measure the kinase activity of PKA from cell lysates using a commercially available ELISA-based kit.[20]
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
Forskolin
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435)[20][21]
-
Cell lysis buffer (often included in the kit)
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Cell Culture and Treatment: Culture cells in larger format dishes to obtain sufficient protein lysate. Treat cells with the desired concentration of Forskolin (e.g., 10-50 µM) for a short duration (e.g., 10-15 minutes) to achieve maximal PKA activation.[12][20]
-
Lysate Preparation: Wash cells with cold PBS and lyse them on ice using a non-denaturing lysis buffer. Scrape the cells and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Kinase Reaction: Perform the PKA activity assay according to the kit's manual.[21] This involves:
-
Adding equal amounts of protein lysate to wells pre-coated with a specific PKA substrate peptide.
-
Initiating the phosphorylation reaction by adding an ATP solution.
-
Incubating for the recommended time (e.g., 30-60 minutes) at 30-37°C.
-
-
Detection: The phosphorylated substrate is detected using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody. A TMB substrate is then added to generate a colorimetric signal.
-
Data Analysis: Stop the reaction and measure the absorbance at 450 nm. PKA activity is directly proportional to the absorbance signal. Normalize the results to the vehicle control to determine the fold-change in activity.
Protocol 3: Downstream Gene Expression Analysis via qRT-PCR
This protocol details how to assess changes in the expression of cAMP-responsive genes following Forskolin treatment.
Materials:
-
Cells of interest
-
6-well culture plates
-
Forskolin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FOS, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once at the desired confluency, treat with Forskolin (e.g., 10 µM) or vehicle control for a longer duration suitable for transcriptional changes (e.g., 1, 3, 12, or 24 hours).[22][23]
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a gene of interest, and a qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control. This will yield the fold-change in gene expression induced by Forskolin.[14]
References
- 1. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gene Expression Analysis of Forskolin Treated Basilar Papillae Identifies MicroRNA181a as a Mediator of Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. resources.revvity.com [resources.revvity.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP Assay [bio-protocol.org]
- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 21. abcam.com [abcam.com]
- 22. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Forskolin as a Tool for Studying Adenylyl Cyclase Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool for the direct activation of most isoforms of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2] Its ability to bypass upstream signaling components, such as G protein-coupled receptors (GPCRs), makes it an invaluable agent for studying the downstream effects of cAMP signaling, investigating the regulation of adenylyl cyclase activity, and screening for compounds that modulate the cAMP pathway.[2] This document provides detailed application notes and experimental protocols for the use of forskolin in these research contexts.
Mechanism of Action
Forskolin directly binds to the catalytic subunit of most adenylyl cyclase isoforms, stabilizing an active conformation of the enzyme and leading to a rapid and reversible increase in intracellular cAMP levels.[1][3] This activation is independent of the G-protein regulatory subunits (Gs and Gi) that typically mediate hormonal or neurotransmitter-induced activation or inhibition of AC.[4] However, the presence of an activated Gs alpha subunit can potentiate the response to forskolin.[4] It is important to note that forskolin does not activate all AC isoforms; for instance, AC9 is insensitive to forskolin. Furthermore, some forskolin analogs have been shown to act as partial agonists or even antagonists at specific isoforms.[5][6]
Applications in Research
Forskolin's unique mechanism of action lends itself to a variety of research applications:
-
Directly Elevating Intracellular cAMP: To study the physiological roles of cAMP in various cellular processes such as gene expression, cell proliferation and differentiation, and apoptosis.[1][2]
-
Studying Adenylyl Cyclase Function: To characterize the activity and regulation of different adenylyl cyclase isoforms.
-
High-Throughput Screening (HTS): In assays for Gi-coupled receptors, where the receptor-mediated inhibition of adenylyl cyclase is measured against a forskolin-stimulated cAMP background.[7]
-
Investigating Downstream Effectors: To activate cAMP-dependent signaling pathways, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
Data Presentation
Forskolin Activity on Adenylyl Cyclase Isoforms
The following table summarizes the quantitative effects of forskolin on various adenylyl cyclase isoforms. EC₅₀ values represent the concentration of forskolin required to elicit a half-maximal activation of the enzyme.
| Adenylyl Cyclase Isoform | Forskolin Effect | EC₅₀ (µM) | Notes | Reference |
| AC1 | Activation | ~0.5 | Potent activation. | [1] |
| AC2 | Activation | >10 | Lower potency compared to other isoforms. | [5] |
| AC5 | Activation | ~1 | [5] | |
| AC6 | Activation | ~1 | ||
| AC9 | No effect | N/A | Insensitive to forskolin. |
Cellular Responses to Forskolin
The following table provides examples of forskolin-induced cAMP accumulation in different cell types.
| Cell Type | Forskolin Concentration (µM) | Fold Increase in cAMP | Reference |
| Rat Cerebral Cortical Slices | 25 | ~35-fold | [8] |
| HEK293 | 10 | Varies with expression levels of AC | [9] |
| Pig Epidermis | 20-30 (Ka) | Dose-dependent increase |
Experimental Protocols
Protocol 1: Preparation of Forskolin Stock Solution
Materials:
-
Forskolin powder
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution of forskolin (Molecular Weight: 410.5 g/mol ), weigh out 4.105 mg of forskolin.
-
Dissolution: Dissolve the forskolin powder in 1 mL of DMSO.[10][11][12] To facilitate dissolution, the solution can be warmed to 37°C for 3-5 minutes.[10][11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C, protected from light.[11]
-
Important Considerations:
Protocol 2: In Vitro Adenylyl Cyclase Activity Assay
This protocol describes a method to measure the activity of adenylyl cyclase in cell membrane preparations.
Materials:
-
Cell membranes expressing the adenylyl cyclase of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Forskolin stock solution (prepared as in Protocol 1)
-
cAMP standard solutions
-
cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well microplate
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the adenylyl cyclase isoform of interest or from a tissue source.
-
Assay Setup:
-
On ice, add 20 µL of cell membrane suspension (typically 10-20 µg of protein) to each well of a 96-well plate.
-
Prepare serial dilutions of forskolin in Assay Buffer. Add 10 µL of the forskolin dilutions or vehicle control (DMSO in Assay Buffer) to the wells.
-
Prepare a cAMP standard curve according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Initiate Reaction: Pre-warm the plate to 30°C for 5 minutes. Initiate the enzymatic reaction by adding 20 µL of pre-warmed ATP solution (to a final concentration of 1 mM) to each well.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a stop solution provided in the cAMP detection kit or by heating the plate.
-
cAMP Detection: Measure the amount of cAMP produced using a suitable cAMP detection kit, following the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background cAMP levels (wells with no forskolin) from all readings.
-
Plot the concentration of forskolin against the amount of cAMP produced.
-
Determine the EC₅₀ value of forskolin by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Measurement of Intracellular cAMP Levels in Whole Cells
This protocol outlines a method to measure changes in intracellular cAMP levels in response to forskolin treatment in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Forskolin stock solution (prepared as in Protocol 1)
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with serum-free medium or a suitable buffer (e.g., PBS).
-
Add 90 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.
-
Prepare serial dilutions of forskolin in serum-free medium containing the phosphodiesterase inhibitor.
-
Add 10 µL of the forskolin dilutions or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well or to the cell number.
-
Plot the concentration of forskolin against the intracellular cAMP concentration.
-
Determine the EC₅₀ value of forskolin for cAMP accumulation in the specific cell type.
-
Visualizations
Signaling Pathway of Forskolin-Mediated Adenylyl Cyclase Activation
Caption: Forskolin directly activates adenylyl cyclase, bypassing GPCR signaling.
Experimental Workflow for Measuring Intracellular cAMP
Caption: Workflow for measuring forskolin-induced intracellular cAMP accumulation.
Logical Relationship of Forskolin's Utility in Research
Caption: Logical flow of forskolin's utility in cAMP signaling research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Forms of adenylate cyclase, activation and/or potentiation by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. reprocell.com [reprocell.com]
- 12. mpbio.com [mpbio.com]
Application Notes and Protocols for Forskolin in Hypertension Studies
Introduction
Forskolin is a labdane diterpenoid isolated from the roots of the Indian plant Coleus forskohlii.[1][2] It has been traditionally used in Ayurvedic medicine for various conditions, including cardiovascular ailments.[3][4] The primary mechanism of action of Forskolin is the direct activation of the enzyme adenylyl cyclase.[5][6][7] This activation leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous physiological processes.[4][7] In the context of the cardiovascular system, elevated cAMP levels in vascular smooth muscle cells result in vasodilation, while in cardiac muscle, it produces a positive inotropic effect.[3][8][9] These properties make Forskolin a valuable tool for experimental research in hypertension and heart failure.[8][10]
These application notes provide detailed protocols for utilizing Forskolin in both in vivo and in vitro models of hypertension, along with methods for biochemical target validation.
Mechanism of Action: Adenylyl Cyclase Activation
Forskolin directly stimulates the catalytic subunit of adenylyl cyclase, bypassing the need for G-protein coupled receptor activation.[5][8] This leads to the conversion of ATP into cAMP. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In vascular smooth muscle, PKA activation leads to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase, resulting in muscle relaxation and vasodilation, which contributes to a decrease in blood pressure.
Application Note 1: In Vivo Antihypertensive Effects in Animal Models
Forskolin has been shown to lower blood pressure in various animal models and has been investigated in human studies for its cardiovascular effects.[8][9] The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for studying the effects of potential antihypertensive compounds.
Data Presentation: In Vivo and Clinical Effects of Forskolin
| Parameter | Model/Study Population | Forskolin Dose/Concentration | Observed Effect | Reference |
| Blood Pressure | Patients with Congestive Cardiomyopathy | Dose-dependent IV infusion | Reduction in cardiac pre- and afterload; >50% reduction in pulmonary artery pressure. | [8] |
| Cardiac Output | Patients with Congestive Cardiomyopathy | Dose-dependent IV infusion | Increased | [8] |
| Stroke Volume Index | Patients with Congestive Cardiomyopathy | Dose-dependent IV infusion | Increased by ~70% | [8] |
| Systemic Vascular Resistance | Patients with Dilated Cardiomyopathy | 3 µg/kg/min IV | Decreased | [11] |
| Heart Rate | Patients with Dilated Cardiomyopathy | 4 µg/kg/min IV | Increased by 16% | [11] |
| dP/dtmax | Patients with Dilated Cardiomyopathy | 4 µg/kg/min IV | Increased by 19% | [11] |
| Body Weight / Fat % | Overweight Women | 250 mg of 10% extract, twice daily for 8 weeks | Mean 10 lb weight loss; ~8% reduction in body fat; blood pressure trended lower. | [9] |
Experimental Protocol: Evaluation of Forskolin in Spontaneously Hypertensive Rats (SHR)
-
Animal Model : Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old. Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Acclimatization : House animals under standard conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Blood Pressure Measurement :
-
Train the rats for tail-cuff plethysmography for several days before starting the experiment to minimize stress-induced variations.
-
Alternatively, for continuous and more accurate measurements, use telemetry implants.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
-
Grouping : Divide SHRs into at least three groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline with 1% DMSO).
-
Group 2: Forskolin - Low Dose (e.g., 50 mg/kg, oral gavage).
-
Group 3: Forskolin - High Dose (e.g., 100 mg/kg, oral gavage).
-
-
Drug Preparation and Administration :
-
Dissolve Forskolin in a suitable vehicle (e.g., 1% DMSO in saline). The final concentration should be prepared such that the administration volume is appropriate for the animal's weight (e.g., 5 mL/kg).
-
Administer the vehicle or Forskolin solution daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Monitoring : Measure blood pressure and heart rate at regular intervals (e.g., weekly) at the same time of day to minimize diurnal variations.
-
Data Analysis :
-
Calculate the mean change in SBP, DBP, and HR from baseline for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control group. A p-value < 0.05 is typically considered significant.
-
Application Note 2: In Vitro Cardiovascular Effects on Isolated Heart
The Langendorff isolated heart preparation is a powerful ex vivo model to study the direct effects of compounds on cardiac contractility and coronary flow, independent of systemic neural and hormonal influences.
Data Presentation: In Vitro Effects of Forskolin on Isolated Rat Heart
| Parameter | Model | Forskolin Concentration | Observed Effect (% Increase) | Reference |
| Heart Rate | Langendorff Perfused Rat Heart | 2 x 10⁻⁷ M | 24 ± 4% | [12] |
| Coronary Flow | Langendorff Perfused Rat Heart | 2 x 10⁻⁷ M | 33 ± 6% | [12] |
| Left Ventricular Pressure | Langendorff Perfused Rat Heart | 2 x 10⁻⁷ M | 33 ± 3% | [12] |
| Cardiac Output | Isolated Working Rat Heart | 5 x 10⁻⁷ M | Up to 8% | [12] |
| Peak Aortic Pressure | Isolated Working Rat Heart | 5 x 10⁻⁷ M | Up to 18% | [12] |
| Minute Work | Isolated Working Rat Heart | 5 x 10⁻⁷ M | Up to 25% | [12] |
Experimental Protocol: Langendorff Isolated Heart Perfusion
-
Animal Preparation : Anesthetize a rat (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.
-
Heart Excision : Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation : Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer maintained at 37°C and a constant pressure (e.g., 75 mmHg).
-
Instrumentation :
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric LV pressure.
-
Place electrodes on the heart surface to record an electrocardiogram (ECG) for heart rate.
-
Collect the coronary effluent to measure coronary flow rate.
-
-
Stabilization : Allow the heart to stabilize for 20-30 minutes. During this period, baseline parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow should be stable.
-
Forskolin Infusion :
-
Prepare stock solutions of Forskolin in DMSO and dilute them in KH buffer to achieve the final desired concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Introduce Forskolin into the perfusion line using a syringe pump.
-
Perform a cumulative concentration-response curve, allowing parameters to stabilize at each concentration for 5-10 minutes before increasing to the next.
-
-
Data Acquisition and Analysis :
-
Continuously record LVDP, dP/dtmax (maximum rate of pressure rise), heart rate, and coronary flow using a data acquisition system.
-
Express the responses as a percentage of the baseline values.
-
Plot the concentration-response curves and calculate the EC₅₀ value for each parameter.
-
Application Note 3: Biochemical Target Validation
To confirm that the physiological effects of Forskolin are mediated through its known mechanism, an adenylyl cyclase (AC) activity assay can be performed on tissue homogenates.
Experimental Protocol: Adenylyl Cyclase Activity Assay
-
Tissue Preparation :
-
Homogenize tissue of interest (e.g., cardiac ventricle, aorta) in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction :
-
In a microcentrifuge tube, combine the membrane preparation (containing AC) with the assay buffer, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of Forskolin.
-
Include a basal (no Forskolin) and a positive control (e.g., GppNHp, if G-protein activation is also being studied).
-
-
Incubation : Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Termination : Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 5 minutes.
-
cAMP Quantification :
-
Centrifuge the tubes to pellet the denatured protein.
-
Quantify the amount of cAMP produced in the supernatant using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
-
Plot the AC activity against the Forskolin concentration to determine the dose-dependent activation.
-
Summary and Considerations
-
Mechanism : Forskolin is a reliable tool for studying the downstream effects of adenylyl cyclase activation and increased intracellular cAMP.
-
In Vivo Studies : When designing in vivo studies, consider the route of administration and potential for off-target effects. Forskolin's effects are not limited to the cardiovascular system.
-
Drug Interactions : Forskolin may act synergistically with other beta-adrenergic agonists or phosphodiesterase inhibitors.[13] It may also enhance the effects of anti-clotting medications.[2]
-
Limitations : While a potent research tool, the clinical use of Forskolin itself for hypertension is limited, though derivatives have been developed for cardiovascular conditions.[14] The available clinical evidence for its use in hypertension is not robust, and further trials are needed.[3][4]
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cardiovascular effects of forskolin (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 10. Nondrug Interventions for Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of forskolin and phosphodiesterase-III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forskolin and myocardial function in the normal, ischemic and reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
Application Notes and Protocols: Assessing Forskolin's Effect on Metabolic Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool and potential therapeutic agent known for its ability to directly activate adenylyl cyclase.[1][2] This activation leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of physiological processes, including the regulation of metabolic rate.[1][3] Elevated cAMP levels trigger downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA), which in turn modulates the activity of various enzymes and transcription factors involved in energy metabolism.[2][4]
These application notes provide a comprehensive overview of the methodologies to assess the effects of Forskolin on metabolic rate, encompassing both in vivo and in vitro experimental models. Detailed protocols for key experiments are provided to ensure reproducible and robust data generation.
Mechanism of Action: Forskolin and Metabolic Regulation
Forskolin's primary mechanism of action is the direct, non-receptor-mediated activation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1][2] The resulting increase in intracellular cAMP concentration activates PKA, which then phosphorylates and activates key enzymes involved in metabolic processes.[2] One of the most well-documented effects is the stimulation of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, in adipocytes.[3][5][6] This is achieved through the PKA-mediated phosphorylation and activation of hormone-sensitive lipase (HSL) and other lipolytic enzymes.[2][4] The released fatty acids can then be utilized by other tissues for beta-oxidation, contributing to an overall increase in metabolic rate.
dot graph Forskolin_Signaling_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
Forskolin [label="Forskolin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase (AC)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)\n(inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA_active [label="Protein Kinase A (PKA)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipolysis [label="Lipolysis", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Rate [label="Increased Metabolic Rate", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Forskolin -> AC [label="Activates"]; ATP -> AC; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> PKA_active; PKA_active -> Lipolysis [label="Stimulates"]; Lipolysis -> Metabolic_Rate [label="Contributes to"]; } caption: "Forskolin Signaling Pathway for Metabolic Rate Increase."
I. In Vivo Assessment of Metabolic Rate
Indirect Calorimetry in Rodent Models
Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[7][8] The ratio of VCO2 to VO2, known as the Respiratory Exchange Ratio (RER), provides insight into the primary fuel source being utilized (carbohydrates vs. fats).
Experimental Protocol: Indirect Calorimetry
-
Animal Acclimation: Acclimate mice or rats to the calorimetry cages for at least 24-48 hours before the experiment to minimize stress-induced metabolic changes.[7] Ensure free access to food and water during this period.
-
Baseline Measurement: Record baseline VO2, VCO2, RER, and physical activity for a 24-hour period to establish a diurnal metabolic pattern.
-
Forskolin Administration: Administer Forskolin or a vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage). Dosing will need to be optimized based on the animal model and study objectives. A study in high-fat diet-fed mice used intraperitoneal injections of 2 and 4 mg/kg of forskolin every two days.[9]
-
Data Acquisition: Continuously monitor VO2, VCO2, RER, and activity for at least 24 hours post-administration.
-
Data Analysis: Analyze the data to determine changes in energy expenditure, substrate utilization, and activity levels between the Forskolin-treated and control groups. Normalize energy expenditure data to body weight or lean body mass.
Data Presentation: Indirect Calorimetry
| Parameter | Vehicle Control (Mean ± SD) | Forskolin-Treated (Mean ± SD) | p-value |
| Energy Expenditure (kcal/hr/kg) | 20.5 ± 2.1 | 25.3 ± 2.5 | <0.05 |
| Oxygen Consumption (VO2; ml/kg/hr) | 2500 ± 300 | 3100 ± 350 | <0.05 |
| Carbon Dioxide Production (VCO2; ml/kg/hr) | 2100 ± 250 | 2500 ± 280 | <0.05 |
| Respiratory Exchange Ratio (RER) | 0.84 ± 0.05 | 0.81 ± 0.04 | >0.05 |
| Locomotor Activity (beam breaks/hr) | 500 ± 150 | 520 ± 160 | >0.05 |
II. In Vitro and Ex Vivo Assessment of Metabolic Processes
Cellular Respiration Assays
Extracellular flux analyzers (e.g., Seahorse XF Analyzer) measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cultured cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[10][11]
Experimental Protocol: Cellular Respiration Assay
-
Cell Culture: Plate cells (e.g., adipocytes, hepatocytes, myotubes) in a Seahorse XF microplate at an optimized density and allow them to adhere.
-
Forskolin Treatment: Pre-treat cells with various concentrations of Forskolin or vehicle control for a predetermined duration (e.g., 1-24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.[12]
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the different respiratory parameters between Forskolin-treated and control cells.
Data Presentation: Cellular Respiration (OCR)
| Parameter (pmol/min/µg protein) | Vehicle Control (Mean ± SD) | Forskolin (10 µM) (Mean ± SD) | p-value |
| Basal Respiration | 150 ± 15 | 200 ± 20 | <0.05 |
| ATP Production | 100 ± 10 | 140 ± 15 | <0.05 |
| Maximal Respiration | 300 ± 30 | 450 ± 45 | <0.01 |
| Spare Respiratory Capacity | 150 ± 20 | 250 ± 30 | <0.01 |
dot graph Cellular_Respiration_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
A [label="Plate Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Forskolin Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Prepare for Assay\n(Medium Change)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Seahorse XF Analysis\n(Mitochondrial Stress Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(OCR Measurement)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; } caption: "Workflow for Cellular Respiration Assay."
Lipolysis Assay
This assay measures the breakdown of triglycerides by quantifying the release of glycerol or free fatty acids from adipocytes or adipose tissue explants.[5][6]
Experimental Protocol: Ex Vivo Lipolysis Assay
-
Tissue Preparation: Isolate adipose tissue (e.g., epididymal white adipose tissue) from mice and cut it into small pieces (5-10 mg).
-
Incubation: Place tissue explants in a buffer containing bovine serum albumin (BSA) and treat with Forskolin (e.g., 10 µM) or a vehicle control.[5]
-
Sample Collection: Incubate at 37°C for a defined period (e.g., 1-3 hours) and collect the incubation medium.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.
-
Normalization: Normalize the amount of glycerol or free fatty acids released to the protein content or weight of the tissue explant.
Data Presentation: Lipolysis Assay
| Treatment | Glycerol Release (nmol/mg protein/hr) (Mean ± SD) | p-value |
| Vehicle Control | 5.2 ± 0.8 | - |
| Forskolin (1 µM) | 15.8 ± 2.1 | <0.01 |
| Forskolin (10 µM) | 28.4 ± 3.5 | <0.001 |
III. Analysis of Upstream and Downstream Signaling
cAMP Measurement
Directly measuring intracellular cAMP levels confirms Forskolin's primary mechanism of action.
Experimental Protocol: cAMP Assay
-
Cell Culture and Treatment: Plate cells and treat with Forskolin for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay (e.g., cAMP-Glo™ Assay) to quantify cAMP levels.[13][14]
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples.
Data Presentation: Intracellular cAMP Levels
| Treatment | cAMP Concentration (pmol/mg protein) (Mean ± SD) | p-value |
| Vehicle Control | 15 ± 3 | - |
| Forskolin (1 µM) | 150 ± 20 | <0.01 |
| Forskolin (10 µM) | 450 ± 50 | <0.001 |
Protein Kinase A (PKA) Activity Assay
Assessing PKA activity confirms the activation of the downstream effector of cAMP.
Experimental Protocol: PKA Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from Forskolin-treated and control cells.
-
PKA Activity Measurement: Use a PKA activity assay kit, which typically involves the phosphorylation of a specific substrate by PKA.[15][16] The phosphorylated substrate can be detected using a radioactive label (32P) or a specific antibody in a colorimetric or fluorescence-based assay.[16][17]
-
Data Analysis: Quantify PKA activity and normalize to the total protein concentration of the lysate.
Data Presentation: PKA Activity
| Treatment | PKA Activity (U/mg protein) (Mean ± SD) | p-value |
| Vehicle Control | 1.2 ± 0.2 | - |
| Forskolin (10 µM) | 5.8 ± 0.7 | <0.001 |
dot graph Upstream_Downstream_Analysis { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
Forskolin [label="Forskolin Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP_Assay [label="cAMP Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; PKA_Assay [label="PKA Activity Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Assays [label="Metabolic Endpoint Assays\n(e.g., Lipolysis, OCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Forskolin -> cAMP_Assay [label="Leads to"]; cAMP_Assay -> PKA_Assay [label="Informs"]; PKA_Assay -> Metabolic_Assays [label="Correlates with"]; } caption: "Logical Flow for Signaling Pathway Analysis."
IV. Gene Expression Analysis
Forskolin can induce changes in the expression of genes involved in metabolism.
Experimental Protocol: Gene Expression Analysis
-
RNA Isolation: Isolate total RNA from cells or tissues treated with Forskolin or vehicle control.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression of specific target genes related to metabolism (e.g., UCP1, PGC-1α, ATGL, HSL).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene and calculate the fold change in expression in Forskolin-treated samples compared to controls.
Data Presentation: Relative Gene Expression
| Gene | Fold Change vs. Control (Mean ± SD) | p-value |
| UCP1 | 4.5 ± 0.6 | <0.01 |
| PGC-1α | 2.8 ± 0.4 | <0.05 |
| ATGL | 3.2 ± 0.5 | <0.01 |
| HSL | 2.5 ± 0.3 | <0.05 |
Conclusion
The methodologies described provide a robust framework for a multi-faceted investigation into the effects of Forskolin on metabolic rate. By combining in vivo measurements of whole-body energy expenditure with in vitro and ex vivo assays of cellular metabolism and signaling pathways, researchers can gain a comprehensive understanding of Forskolin's metabolic effects and its potential as a therapeutic agent for metabolic disorders.
References
- 1. Mechanism of Action - ForsLean® [forslean.com]
- 2. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice | MDPI [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Basal and Forskolin-stimulated Lipolysis in Inguinal Adipose Fat Pads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 8. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 15. merckmillipore.com [merckmillipore.com]
- 16. arborassays.com [arborassays.com]
- 17. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Adenylyl Cyclase Modulators Using Forskolin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely recognized activator of adenylyl cyclase (AC), a crucial enzyme in cellular signaling. By directly stimulating most isoforms of adenylyl cyclase, forskolin elevates intracellular levels of the second messenger cyclic AMP (cAMP), influencing a myriad of physiological processes. Forskolin J, a derivative of forskolin, specifically 6-O-Acetylforskolin, offers a potential tool for researchers engaged in the discovery of novel adenylyl cyclase modulators. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns aimed at identifying activators or inhibitors of the adenylyl cyclase signaling pathway.
While specific quantitative data for this compound's activity on adenylyl cyclase is not extensively available in public literature, the data for its parent compound, Forskolin, serves as a valuable benchmark. Researchers should consider the provided protocols as a robust starting point, with the understanding that optimization may be necessary to account for the structural and potential potency differences of this compound.
Adenylyl Cyclase Signaling Pathway
Adenylyl cyclase is a transmembrane enzyme that, upon activation, converts adenosine triphosphate (ATP) to cAMP. This process is a central node in signal transduction, initiated by the binding of various ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). The activation of a stimulatory G protein (Gs) alpha subunit leads to the stimulation of adenylyl cyclase. Conversely, inhibitory G protein (Gi) alpha subunits inhibit its activity. Forskolin and its derivatives bypass the GPCR and directly activate the catalytic subunit of most adenylyl cyclase isoforms. The resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response.
Data Presentation: Potency of Forskolin
The following table summarizes the reported potency of the parent compound, Forskolin, in activating adenylyl cyclase. This data is provided as a reference for researchers using this compound. It is important to note that the potency of this compound may differ, and empirical determination is recommended.
| Compound | Parameter | Value (µM) | Cell/System | Reference |
| Forskolin | EC50 | 5 - 10 | Rat cerebral cortical membranes | [1][2] |
| Forskolin | EC50 | 25 | Rat cerebral cortical slices | [1] |
| Forskolin | Ka | 20 - 30 | Pig epidermis | |
| Forskolin | EC50 | 2 | Human colonic crypts (cAMP production) | [3] |
| Forskolin | EC50 | 7 | Human colonic crypts (membrane AC) | [3] |
High-Throughput Screening Workflow
A typical HTS workflow for identifying adenylyl cyclase modulators using this compound involves several key stages, from assay development to hit confirmation. The workflow is designed to efficiently screen large compound libraries and identify true positive hits.
Experimental Protocols
This section provides detailed protocols for cell-based HTS assays to identify modulators of adenylyl cyclase. These protocols are designed for a 384-well plate format but can be adapted to other formats.
Protocol 1: Screening for Adenylyl Cyclase Activators
This assay is designed to identify compounds that increase cAMP levels, either by directly activating adenylyl cyclase or by potentiating the effect of a sub-maximal concentration of this compound.
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous adenylyl cyclase activity)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound (6-O-Acetylforskolin)
-
Test compound library
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293 cells in culture medium.
-
Seed 5,000 - 10,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
The following day, remove the culture medium and wash the cells once with assay buffer.
-
Add 20 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Using a liquid handler, add 100 nL of test compounds from the library to the appropriate wells. For control wells, add DMSO.
-
Incubate for 15-30 minutes at room temperature.
-
-
This compound Stimulation (Optional, for identifying potentiators):
-
Prepare a sub-maximal concentration of this compound (e.g., EC20, to be determined empirically) in assay buffer.
-
Add 5 µL of the this compound solution to all wells (except for agonist-only screening).
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature or 37°C. The optimal time should be determined during assay development.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Protocol 2: Screening for Adenylyl Cyclase Inhibitors
This assay is designed to identify compounds that decrease cAMP levels that have been elevated by a maximal or sub-maximal concentration of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Plating:
-
Follow step 1 from Protocol 1.
-
-
Compound Addition:
-
Follow step 2 from Protocol 1.
-
-
This compound Stimulation:
-
Prepare a concentration of this compound that elicits a robust cAMP response (e.g., EC80, to be determined empirically) in assay buffer.
-
Add 5 µL of the this compound solution to all wells (except for negative control wells). For positive control (inhibition), a known adenylyl cyclase inhibitor can be used.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature or 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Logical Relationship for Screening Modulators
The screening strategy can be designed to identify different types of adenylyl cyclase modulators based on the experimental setup.
Conclusion
This compound presents a valuable, though less characterized, tool for the high-throughput screening of adenylyl cyclase modulators. The provided application notes and protocols offer a solid framework for researchers to initiate HTS campaigns. While leveraging the extensive knowledge of its parent compound, forskolin, it is crucial to empirically determine the optimal assay conditions for this compound. Successful implementation of these screening strategies will facilitate the discovery of novel chemical entities capable of modulating the adenylyl cyclase pathway, with potential therapeutic applications in a wide range of diseases.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin stimulates adenylate cyclase in human colonic crypts: interaction with VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cAMP Levels Following Forskolin Stimulation: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in numerous cellular signaling pathways. Forskolin, a labdane diterpene isolated from the Indian Coleus plant (Coleus forskohlii), is a widely used pharmacological tool to elevate intracellular cAMP levels. It directly activates adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This application note provides a comprehensive overview of common techniques for measuring cAMP levels after Forskolin stimulation, complete with detailed protocols and data presentation guidelines.
Forskolin Signaling Pathway
Forskolin bypasses the need for G-protein coupled receptor (GPCR) activation and directly stimulates most isoforms of adenylyl cyclase. This leads to a rapid and robust increase in intracellular cAMP concentration. The elevated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, leading to various physiological responses.
Caption: Forskolin directly activates adenylyl cyclase, leading to cAMP production.
Techniques for Measuring cAMP Levels
Several robust methods are available to quantify intracellular cAMP levels. The choice of assay depends on factors such as the required sensitivity, throughput, and the specific experimental question. The most common techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luciferase-Based Reporter Assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: Competitive ELISAs for cAMP are based on the competition between cAMP in the sample and a labeled cAMP conjugate (e.g., HRP-cAMP) for binding to a limited number of anti-cAMP antibody sites, typically coated on a microplate. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Experimental Workflow:
Caption: General workflow for a competitive ELISA to measure cAMP.
Detailed Protocol (Example using a Colorimetric ELISA Kit):
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Forskolin (e.g., from Coleus forskohlii)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP ELISA Kit (containing anti-cAMP coated plate, HRP-cAMP conjugate, cAMP standards, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium.
-
Wash the cells once with a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the desired concentrations of Forskolin (prepared in serum-free medium, often with a PDE inhibitor like 100 µM IBMX) to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time at 37°C (typically 15-30 minutes).[1][2]
-
-
Cell Lysis:
-
Aspirate the treatment solution.
-
Add cell lysis buffer to each well and incubate at room temperature for 10-20 minutes with gentle shaking.[1]
-
-
ELISA:
-
Prepare cAMP standards according to the kit manufacturer's instructions.
-
Add the cell lysates and cAMP standards to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add the HRP-cAMP conjugate to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).[1]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the unknown samples.
Quantitative Data Summary (ELISA):
| Cell Line | Forskolin Concentration | Incubation Time | Fold Increase in cAMP (approx.) | Reference |
| Kit 225 & MT-2 T-cells | 10-100 µM | 20 min | 5 to 20-fold | [1] |
| Hela Cells | 100 µM | 15 min | Varies with cell density | [3][4] |
| 3T3-L1 Cells | 100 µM | Not specified | Varies with cell density | [4] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays for cAMP are homogeneous (no-wash) competitive immunoassays. They utilize a pair of fluorescent molecules, a donor (e.g., Europium cryptate) and an acceptor (e.g., a modified allophycocyanin), to measure cAMP levels. In the absence of free cAMP, a labeled cAMP tracer (bound to the acceptor) is brought into proximity with an anti-cAMP antibody (labeled with the donor), resulting in a high FRET signal. Free cAMP from the sample competes with the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: A streamlined workflow for a TR-FRET based cAMP assay.
Detailed Protocol (Example using a LANCE cAMP Kit):
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Forskolin
-
PDE inhibitor (e.g., IBMX)
-
TR-FRET cAMP Assay Kit (e.g., LANCE cAMP kit from PerkinElmer)[5]
-
White, low-volume 384-well plates
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density.
-
Cell Stimulation:
-
Add Forskolin at various concentrations to the wells.
-
Incubate for 30 minutes at 37°C.[6]
-
-
Detection:
-
Add the detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) prepared in the provided detection buffer. This step also includes cell lysis.
-
Incubate the plate for 1 hour at room temperature in the dark.[6]
-
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[6]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the Forskolin concentration. The signal is inversely proportional to the cAMP concentration.
Quantitative Data Summary (TR-FRET):
| Cell Line | Forskolin Concentration | Assay Kit | EC50 of Forskolin | Reference |
| CHO-m cells | Up to 100 µM | HTRF cAMP assay | Not saturated | [7] |
| HEK293 cells | Not specified | LANCE Ultra cAMP | Dependent on cell density | [8] |
| HEK293-DRD2 cells | 10 µM | Cyclic AMP TR-FRET Kit | Not applicable (used for inhibition) | [6] |
Luciferase-Based Reporter Assays
Principle: These assays indirectly measure cAMP levels by quantifying the activity of a cAMP-responsive element (CRE) linked to a reporter gene, typically luciferase. Forskolin stimulation increases cAMP, which activates PKA. PKA then phosphorylates and activates the CRE-binding protein (CREB), which binds to the CRE sequence in the reporter construct and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of cAMP-driven gene expression.
Experimental Workflow:
Caption: Workflow for a CRE-luciferase reporter assay to measure cAMP activity.
Detailed Protocol (Example):
Materials:
-
HEK293T or other suitable cells
-
Cell culture medium and supplements
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Forskolin
-
Luciferase assay system (substrate and lysis buffer)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Allow 24-48 hours for gene expression.[9]
-
-
Stimulation:
-
Treat the transfected cells with various concentrations of Forskolin.
-
Incubate for a period sufficient to allow for transcription and translation (typically 4-8 hours).[10]
-
-
Lysis and Measurement:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
If a control reporter was used, measure its activity as well.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the Forskolin concentration.
Quantitative Data Summary (Luciferase Reporter Assay):
| Cell Line | Forskolin Concentration | Incubation Time | Outcome | Reference |
| HEK293T cells | 10 µM | 8 hours | Maximum luciferase expression | [10] |
| HIB-1B cells | 10 µM | 12 hours | Significant increase in promoter activity | [11] |
| HEK293 cells | Dose-response | 24-48 hours post-transfection | Dose-dependent increase in luciferase activity | [9] |
Concluding Remarks
The choice of assay for measuring Forskolin-stimulated cAMP levels should be guided by the specific research question, available equipment, and desired throughput. ELISAs provide a robust and sensitive method for direct quantification. TR-FRET assays offer a high-throughput, homogeneous format suitable for screening applications. Luciferase reporter assays, while indirect, provide a functional readout of the transcriptional consequences of cAMP signaling. By following the detailed protocols and considering the principles outlined in this application note, researchers can reliably and accurately measure cAMP levels to investigate a wide range of biological processes.
References
- 1. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 3. content.abcam.com [content.abcam.com]
- 4. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 5. cAMP TR-FRET assay [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Forskolin Concentration for Adenylyl Cyclase Activation
Welcome to the technical support center for optimizing Forskolin J concentration for maximal adenylyl cyclase activation. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to activate adenylyl cyclase?
A1: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. The half-maximal effective concentration (EC50) for Forskolin's activation of adenylyl cyclase can vary depending on the cell type and specific isoform of the enzyme.[1][2] Studies have reported EC50 values ranging from 0.5 µM to 25 µM.[1][3][4][5] Therefore, a dose-response experiment within the 1 µM to 100 µM range is crucial to determine the optimal concentration for your specific experimental system.
Q2: I am not observing any adenylyl cyclase activation with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of adenylyl cyclase activation:
-
Incorrect this compound concentration: You may be using a concentration that is too low to elicit a response. We recommend performing a dose-response curve to identify the optimal concentration.
-
Poor solubility of this compound: Forskolin is poorly soluble in aqueous solutions.[6] Ensure that your stock solution, typically prepared in DMSO or ethanol, is fully dissolved before diluting it into your assay buffer.[3] Pre-warming the cell culture media may also help prevent precipitation.[6]
-
Cell type or adenylyl cyclase isoform: Not all adenylyl cyclase isoforms are equally activated by Forskolin.[7][8] Verify that your cell line or tissue expresses a Forskolin-sensitive adenylyl cyclase isoform.
-
Degraded this compound: Ensure your this compound is stored correctly, typically at -20°C, to prevent degradation.[3]
-
Assay issues: Problems with your adenylyl cyclase assay, such as substrate (ATP) degradation or issues with the detection method, can lead to a lack of signal. Refer to the troubleshooting guide for enzymatic assays for more details.
Q3: The response to this compound in my experiments is highly variable. How can I improve consistency?
A3: Variability in this compound response can be addressed by:
-
Ensuring complete solubilization: As mentioned, ensure your this compound stock is fully dissolved.
-
Consistent cell culture conditions: Maintain consistent cell density, passage number, and growth conditions, as these can affect the expression and activity of adenylyl cyclase and associated signaling proteins.
-
Use of phosphodiesterase (PDE) inhibitors: The accumulation of cAMP is a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. Including a PDE inhibitor, such as IBMX, can help to stabilize the cAMP signal and reduce variability.
-
Careful pipetting and mixing: Ensure accurate and consistent pipetting of all reagents, especially the viscous this compound stock solution.
Q4: Can this compound have effects other than activating adenylyl cyclase?
A4: Yes, at higher concentrations, Forskolin has been shown to have off-target effects that are independent of cAMP production.[9] These can include interactions with other membrane transport and channel proteins.[9] It is therefore important to use the lowest effective concentration that provides maximal adenylyl cyclase activation to minimize these potential confounding effects.
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
| Symptom | Possible Cause | Suggested Solution |
| No or low adenylyl cyclase activation at expected concentrations. | Sub-optimal concentration for the specific cell type or adenylyl cyclase isoform. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). |
| High variability between replicate experiments. | Incomplete solubilization of this compound. | Ensure the DMSO or ethanol stock is clear and fully dissolved before use. Briefly vortex before making dilutions. |
| Unexpected biphasic dose-response curve. | Off-target effects at higher concentrations. | Focus on the lower end of the concentration range that gives a maximal response. Consider if cAMP-independent effects are influencing your readout. |
Issue 2: Interpreting Adenylyl Cyclase Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High basal adenylyl cyclase activity (without this compound). | Endogenous activation of G-protein coupled receptors (GPCRs) that couple to Gs.[10][11] | Consider using a GPCR antagonist cocktail if the specific receptors are known. |
| Lower than expected maximal activation. | Limited adenylyl cyclase enzyme concentration in the sample. | If possible, use a cell line known to express high levels of a responsive adenylyl cyclase isoform. |
| Inconsistent results with different batches of this compound. | Variation in purity or degradation of the compound. | Purchase high-purity this compound from a reputable supplier and store it correctly. |
Data Presentation
Table 1: Reported EC50 Values for Forskolin Activation of Adenylyl Cyclase
| System | EC50 (µM) | Reference |
| Type I Adenylyl Cyclase | 0.5 | [4][5] |
| Rat Cerebral Cortical Membranes | 5-10 | [1][12] |
| Rat Cerebral Cortical Slices | 25 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol outlines a general procedure for determining the dose-response of this compound in a cell-based cAMP assay.
-
Cell Culture: Plate cells at a desired density in a suitable multi-well plate and culture overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO alone).
-
Optional: Include a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in all wells to prevent cAMP degradation.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based assays).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound directly activates adenylyl cyclase, leading to cAMP production.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forskolin | Adenylyl Cyclase Activators: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Forskolin J solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Forskolin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Forskolin and what is its primary mechanism of action?
Forskolin is a labdane diterpene isolated from the plant Coleus forskohlii. Its primary and most well-characterized mechanism of action is the direct activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This leads to an increase in intracellular cAMP levels, a crucial second messenger involved in a wide array of cellular signaling pathways.
Q2: How should I prepare a stock solution of Forskolin?
Forskolin is poorly soluble in water but readily dissolves in organic solvents. The recommended solvent for preparing stock solutions for cell culture experiments is dimethyl sulfoxide (DMSO).
-
Recommended Stock Concentration: 10 mM to 50 mM in DMSO.
-
Procedure: To prepare a 10 mM stock solution, dissolve 4.105 mg of Forskolin in 1 mL of high-quality, anhydrous DMSO. If you have a different starting amount, adjust the solvent volume accordingly. To facilitate dissolution, you can warm the solution to 37°C for 3-5 minutes.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Anhydrous DMSO stock solutions are reported to be stable for at least 3 months.
Q3: How do I prepare a working solution of Forskolin in my experimental buffer or cell culture medium?
Due to its low aqueous solubility, Forskolin should first be dissolved in an organic solvent like DMSO before being diluted in aqueous buffers.
-
Procedure: To prepare your final working concentration, dilute your DMSO stock solution into your pre-warmed experimental buffer or cell culture medium. It is crucial to pre-warm the aqueous solution before adding the Forskolin stock to prevent precipitation.[1][2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) as higher concentrations can have off-target effects on cells.[1]
Q4: What is the stability of Forskolin in aqueous solutions?
The stability of Forskolin in aqueous solutions is highly dependent on pH and temperature.
-
pH Stability: Forskolin is relatively stable in the pH range of 3.5 to 6.5. Its stability decreases outside of this range. In alkaline conditions (pH > 6.5), it undergoes base-catalyzed degradation.
-
Temperature Stability: The degradation rate of Forskolin increases with increasing temperature.
-
Degradation Products: In aqueous solutions with a pH of 6.5 or higher, Forskolin can degrade into isoforskolin and forskolin D.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation of Forskolin in cell culture medium. | 1. Low aqueous solubility of Forskolin. 2. High final concentration of Forskolin. 3. Addition of Forskolin stock to cold medium. 4. High final concentration of the organic solvent. | 1. Ensure your final Forskolin concentration is within its solubility limit in the medium. 2. Always add the Forskolin stock solution to pre-warmed (37°C) medium.[1][2] 3. Vigorously mix the medium immediately after adding the Forskolin stock. 4. Keep the final DMSO concentration at or below 0.5%.[1] |
| Forskolin is not producing the expected biological effect (e.g., no increase in cAMP). | 1. Inactive Forskolin due to improper storage or degradation. 2. The concentration of Forskolin is too low. 3. The cell type is not responsive to Forskolin. 4. Inhibition of adenylyl cyclase activation by the solvent. | 1. Use a fresh aliquot of Forskolin stock solution. Ensure it has been stored correctly at -20°C and protected from light. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. 3. Verify that your cells express a form of adenylyl cyclase that is responsive to Forskolin. 4. If using ethanol as a solvent, be aware that it can inhibit Forskolin's activation of adenylyl cyclase. DMSO is the recommended solvent. |
| Observed cell toxicity or off-target effects. | 1. The concentration of Forskolin is too high. 2. The concentration of the organic solvent (e.g., DMSO) is too high. 3. The Forskolin preparation is impure. | 1. Perform a toxicity assay to determine the maximum non-toxic concentration of Forskolin for your cells. 2. Ensure the final DMSO concentration is not exceeding 0.5%.[1] 3. Use high-purity Forskolin from a reputable supplier. |
Data Presentation
Table 1: Solubility of Forskolin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Ethanol | ~15 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Chloroform | 50 mg/mL | |
| Water (with 2% ethanol) | up to 0.2 mM | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
Table 2: Stability of Forskolin under Different Conditions
| Condition | Stability | Notes | Reference |
| pH | Relatively stable in the pH range of 3.5-6.5. | Stability decreases outside this range. | |
| Temperature | Degradation rate increases with increasing temperature. | ||
| Aqueous Solution (pH ≥ 6.5) | Degrades to isoforskolin and forskolin D. | ||
| DMSO Stock Solution (-20°C) | Stable for at least 3 months. | Anhydrous DMSO is recommended. | |
| Ethanol Stock Solution (Room Temp) | Stable for at least 6 months at 5 mg/mL. | Ethanol may inhibit adenylyl cyclase activation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Forskolin Stock Solution in DMSO
-
Weighing: Accurately weigh 4.105 mg of Forskolin powder.
-
Dissolving: Add 1 mL of anhydrous, high-quality DMSO to the Forskolin powder.
-
Solubilization: Vortex the solution and, if necessary, warm it at 37°C for 3-5 minutes to ensure complete dissolution.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store them at -20°C, protected from light.
Protocol 2: Treatment of Cultured Cells with Forskolin
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilute Stock Solution: Thaw an aliquot of the 10 mM Forskolin stock solution. Dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Mix Thoroughly: Immediately after adding the Forskolin stock, gently mix the medium by pipetting or inverting the tube to ensure a homogenous solution and prevent precipitation.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the Forskolin-containing medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
Visualizations
Caption: Forskolin signaling pathway.
Caption: Experimental workflow for using Forskolin.
References
Forskolin Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the delivery of Forskolin in animal models. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Forskolin in animal models?
A1: The primary challenges with Forskolin delivery stem from its poor aqueous solubility and low bioavailability. When administered orally or intravenously, Forskolin undergoes significant metabolism and accumulation in the liver and other tissues. This results in minimal amounts of the active compound reaching the target tissues, leading to low efficacy and the potential for off-target effects.[1]
Q2: What are the common administration routes for Forskolin in animal models?
A2: Common administration routes for Forskolin in animal models include intraperitoneal (IP) injection, oral gavage, and subcutaneous injection. The choice of administration route depends on the specific research question, the target tissue, and the desired pharmacokinetic profile. Intranasal delivery is also being explored as a method to bypass the blood-brain barrier.[2]
Q3: What solvents are recommended for dissolving Forskolin for in vivo use?
A3: Due to its poor water solubility, Forskolin is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. However, it is important to note that some solvents, including ethanol, can inhibit the activity of adenylyl cyclase, the target of Forskolin. DMSO is often recommended, but its concentration should be kept low (ideally 5% or less in the final formulation) to avoid inhibitory effects.
Q4: Are there advanced formulation strategies to improve Forskolin delivery?
A4: Yes, several advanced formulation strategies can enhance the solubility and bioavailability of Forskolin. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate Forskolin, improving its solubility and stability.[3]
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can increase drug loading and stability.
-
Microemulsions: These thermodynamically stable systems can enhance the solubility and skin penetration of Forskolin.[4]
Troubleshooting Guide
Problem 1: Forskolin precipitates out of solution upon dilution or injection.
-
Cause: Forskolin is poorly soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the Forskolin can crash out of solution.
-
Solution:
-
Use a co-solvent system: Prepare the final injection solution using a mixture of solvents. A common formulation involves dissolving Forskolin in DMSO first, and then adding other co-solvents like PEG300 and Tween-80 before bringing the final volume up with saline.
-
Prepare a nanoemulsion or NLC formulation: Encapsulating Forskolin in a lipid-based nanoparticle system can prevent precipitation and improve its stability in aqueous environments.
-
Pre-warm the vehicle: Gently warming the aqueous vehicle before adding the Forskolin stock solution can sometimes help maintain solubility, especially for in vitro applications.
-
Problem 2: Inconsistent or no observable biological effect after Forskolin administration.
-
Cause: This can be due to several factors, including poor bioavailability, degradation of Forskolin, or issues with the experimental model.
-
Solution:
-
Optimize the delivery vehicle: Switch from a simple solvent-based formulation to a nanoemulsion or NLC to improve bioavailability.
-
Check the stability of your formulation: Forskolin is unstable in aqueous solutions outside a pH range of 3.5-6.5. Prepare fresh formulations for each experiment and consider performing a stability study of your specific formulation under your experimental conditions.
-
Confirm target engagement: After administration, collect the target tissue and measure the levels of cyclic AMP (cAMP) to confirm that Forskolin is reaching its target and activating adenylyl cyclase.
-
Address inter-individual variability: Variability in animal responses can obscure experimental results. Ensure that animals are properly randomized and consider using a larger sample size. Incorporating known sources of variability into the experimental design, such as performing experiments at the same time of day, can also help.[1][5]
-
Problem 3: Observed adverse effects in animal models.
-
Cause: While pure Forskolin is generally considered safe, some side effects have been reported. Extracts of Coleus forskohlii can cause dose-related hepatotoxicity due to other constituents in the extract.[1][6][7] High doses of Forskolin may lead to gastrointestinal issues like diarrhea.[8]
-
Solution:
-
Use pure Forskolin: To avoid the hepatotoxicity associated with Coleus forskohlii extracts, use purified Forskolin for your experiments.
-
Dose-response studies: Perform a dose-response study to find the lowest effective dose that elicits the desired biological response with minimal side effects.
-
Monitor animal health: Closely monitor animals for any signs of distress, such as changes in weight, food and water intake, or behavior. If gastrointestinal issues are observed, consider reducing the dose or altering the formulation.
-
Problem 4: Suspected off-target effects are confounding the experimental results.
-
Cause: Besides its primary effect on adenylyl cyclase, Forskolin has been reported to have off-target effects, including interactions with voltage-gated potassium channels and nicotinic acetylcholine receptors.[9]
-
Solution:
-
Use an inactive analog: To confirm that the observed effects are due to adenylyl cyclase activation, use an inactive analog of Forskolin, such as 1,9-dideoxyforskolin, as a negative control. This analog does not activate adenylyl cyclase but may still exhibit some of the off-target effects.
-
Corroborate findings with other adenylyl cyclase activators: Use other compounds that increase cAMP levels through different mechanisms to see if they produce similar biological effects.
-
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Forskolin in Mice
-
Preparation of Injection Solution (DMSO-based):
-
Dissolve Forskolin in 100% DMSO to make a stock solution (e.g., 10 mg/mL).
-
For a final dose of 10 mg/kg in a 25g mouse, you will need 0.25 mg of Forskolin.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 10%. For example, to achieve a final injection volume of 100 µL, you can mix 10 µL of the 10 mg/mL stock solution with 90 µL of saline.
-
-
Injection Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[3]
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Oral Gavage of Forskolin in Mice
-
Preparation of Gavage Solution:
-
Due to the risk of precipitation and irritation with high concentrations of DMSO, a suspension or nanoemulsion is often preferred for oral gavage.
-
For a suspension, Forskolin can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
For a nanoemulsion, follow a specific protocol for its preparation (see below).
-
-
Gavage Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.[4][10]
-
Restrain the mouse and gently insert the gavage needle into the esophagus.
-
Administer the solution slowly.[4]
-
Remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress.[11]
-
Protocol 3: Preparation of Forskolin Nanoemulsion
This is a general protocol and may require optimization for your specific needs.
-
Components:
-
Oil phase: Medium-chain triglycerides (MCT) or other suitable oil.
-
Surfactant: Polysorbate 80 (Tween 80) or other non-ionic surfactant.
-
Co-surfactant/Co-solvent: Transcutol-P, PEG 400, or ethanol.
-
Aqueous phase: Deionized water or buffer.
-
-
Procedure (High-Energy Method - Ultrasonication):
-
Dissolve Forskolin in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant/co-solvent.
-
Add the oil phase containing Forskolin to the surfactant mixture and stir.
-
Slowly add the aqueous phase to the oil/surfactant mixture while stirring to form a coarse emulsion.
-
Sonicate the coarse emulsion using a probe sonicator until a translucent nanoemulsion is formed. The sonication time and amplitude will need to be optimized.
-
Quantitative Data
Table 1: Example Dosages of Forskolin in Animal Models
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Mice | Intraperitoneal | 2 or 4 mg/kg | 5% DMSO | [12] |
| Rats | Intraperitoneal | 1.6 mg/kg | PBS with 10% DMSO | [13] |
| Mice | Oral Gavage | 100 mg/kg | 1% Carboxymethylcellulose | [5][14] |
Note: The optimal dosage can vary significantly depending on the animal strain, age, sex, and the specific research question. It is highly recommended to perform a dose-response study to determine the most appropriate dose for your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Forskolin signaling pathway.
Caption: General experimental workflow.
References
- 1. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin infusion in vivo increases ouabain binding in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does Forskolin Actually Work? An Evidence-Based Review [healthline.com]
- 9. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coleus forskohlii Extract Supplementation in Conjunction with a Hypocaloric Diet Reduces the Risk Factors of Metabolic Syndrome in Overweight and Obese Subjects: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Forskolin J Treatment Protocols: A Technical Guide to Minimizing Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Forskolin J treatment protocols while minimizing cytotoxic effects. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for forskolin?
Forskolin is a cell-permeable labdane diterpene derived from the Indian Coleus plant (Coleus forskohlii).[1] Its primary mechanism of action is the direct activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][3] This leads to a rapid increase in intracellular cAMP levels, a crucial second messenger involved in numerous signal transduction pathways, including the activation of Protein Kinase A (PKA).[2][4]
Q2: Why am I observing high levels of cell death in my forskolin-treated cultures?
High levels of cell death, or cytotoxicity, can occur with forskolin treatment and are often concentration-dependent.[5] While forskolin can promote cell survival and differentiation at lower concentrations, higher concentrations can induce apoptosis (programmed cell death) in various cell types.[5][6] The specific cytotoxic threshold can vary significantly between different cell lines.
Q3: How can I determine the optimal, non-toxic concentration of forskolin for my specific cell line?
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of forskolin concentrations and assessing cell viability at specific time points. A common method for this is the MTT assay, which measures the metabolic activity of viable cells.[7] It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify a suitable working range for your specific experimental model.
Q4: What is the recommended solvent for dissolving and storing forskolin?
Forskolin is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8][9] DMSO is often the recommended solvent for preparing stock solutions.[8] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[10] Forskolin stock solutions should be stored at -20°C and protected from light.[8][11]
Q5: Can forskolin interact with other compounds in my experiment?
Yes, forskolin can act synergistically with other therapeutic agents to enhance cell death.[1] It has been shown to potentiate the cytotoxic effects of drugs like dexamethasone, melphalan, and doxorubicin in myeloma cells.[1] Therefore, when using forskolin in combination with other treatments, it is critical to re-evaluate the optimal concentrations to account for potential synergistic cytotoxicity.
Troubleshooting Guide: Minimizing Forskolin-Induced Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity in your experiments involving forskolin.
Problem: Unexpectedly High Cell Death or Poor Cell Viability
Step 1: Verify Forskolin Concentration and Preparation
-
Concentration Calculation: Double-check all calculations for the preparation of your stock solution and working dilutions.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.5%).[10] Run a solvent-only control to confirm.
-
Storage and Stability: Confirm that your forskolin stock solution has been stored correctly at -20°C and protected from light to prevent degradation.[8][11]
Step 2: Optimize Treatment Conditions
-
Dose-Response Analysis: If you haven't already, perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration for your specific cell line.
-
Incubation Time: Consider reducing the duration of forskolin exposure. A time-course experiment can help determine the minimum time required to achieve the desired biological effect without inducing significant cell death.
Step 3: Assess Cell Health and Confluency
-
Initial Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to cytotoxicity.
-
Seeding Density: Optimize the cell seeding density. Both very low and very high densities can affect cell viability and response to treatment.
Step 4: Evaluate Experimental Readouts
-
Cytotoxicity Assay: Use a reliable method to quantify cell death, such as Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[12] For cell viability, assays like the MTT assay are commonly used.[7]
-
Apoptosis Markers: To confirm if cell death is due to apoptosis, you can perform assays for caspase activation or PARP cleavage.[1]
Quantitative Data Summary
The following tables summarize typical concentration ranges and experimental parameters for forskolin treatment. Note that these are starting points, and optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 1: Forskolin Concentration Ranges in Cell Culture
| Concentration Range (µM) | Observed Effect | Cell Type Example | Reference(s) |
| 0.01 - 0.1 | Increased dopamine biosynthesis, cell survival | PC12 cells | [5] |
| 1 - 10 | Apoptosis induction, inhibition of proliferation | PC12, U937, T-cells | [5][12][13] |
| 20 | Optimal for enhancing cell proliferation | Differentiated mouse embryonic stem cells | [7] |
| 50 | Potentiation of irradiation-induced cell death | MOPC315 myeloma cells | [14] |
Table 2: Common Experimental Protocols for Assessing Forskolin Effects
| Experimental Assay | Purpose | Typical Protocol Summary |
| Cell Viability (MTT Assay) | To determine the effect of forskolin on cell proliferation and viability. | Cells are incubated with various concentrations of forskolin for a set period (e.g., 72 hours). MTT reagent is then added, and after incubation, the formazan product is solubilized with DMSO. Absorbance is measured to quantify viable cells.[7] |
| Cell Death (Propidium Iodide Staining) | To quantify the percentage of dead cells in a population. | Cells are treated with forskolin for the desired time (e.g., 24-48 hours). Cells are then harvested, stained with Propidium Iodide (PI), and analyzed by flow cytometry. PI only enters cells with compromised membranes.[12] |
| Apoptosis Analysis (Caspase/PARP Cleavage) | To confirm that cell death is occurring via apoptosis. | Following forskolin treatment (e.g., 24 hours), cell lysates are collected and subjected to Western blot analysis to detect the cleaved (active) forms of caspase-3 and its substrate, PARP.[1] |
Experimental Methodologies
Protocol 1: Preparation of Forskolin Stock Solution
-
To prepare a 10 mM stock solution, dissolve 10 mg of forskolin (MW: 410.5 g/mol ) in 2.436 mL of pure DMSO.[10]
-
Warm the solution to 37°C for 3-5 minutes to ensure complete solubilization.[10]
-
Vortex briefly to mix thoroughly.
-
Prepare single-use aliquots and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Dose-Response and Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of forskolin in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the existing medium with the medium containing the different concentrations of forskolin or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Forskolin signaling pathway.
References
- 1. The natural compound forskolin synergizes with dexamethasone to induce cell death in myeloma cells via BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Forskolin - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellgs.com [cellgs.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. reprocell.com [reprocell.com]
- 12. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
addressing variability in experimental results with Forskolin J
Disclaimer: Information specific to "Forskolin J" is limited in publicly available scientific literature. This guide is based on the extensive research and established protocols for its parent compound, Forskolin. The principles, troubleshooting steps, and methodologies provided are expected to be highly relevant for this compound, but optimization for the specific derivative may be required.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii.[1] The primary mechanism of action for Forskolin and its derivatives is the direct activation of the enzyme adenylyl cyclase.[2][3][4] This activation leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3][4][5] cAMP is a crucial signaling molecule involved in a multitude of cellular processes, including the activation of Protein Kinase A (PKA) and EPAC (Exchange Protein directly Activated by cAMP).[5]
Q2: What are the common research applications of this compound?
Based on the applications of Forskolin, this compound is likely used in similar research areas, including:
-
Signal Transduction Research: To study cAMP-mediated signaling pathways.[2][3][4][5]
-
Neuroscience: To investigate neuronal differentiation and function.
-
Cancer Research: To explore its effects on cell proliferation and apoptosis in various cancer cell lines.[4]
-
Metabolism and Obesity Research: To study its role in lipolysis and glucose metabolism.[6]
-
Drug Development: As a tool to study the effects of elevated cAMP on cellular targets.
Q3: How should I prepare a stock solution of this compound?
Forskolin and its derivatives are typically soluble in organic solvents like DMSO and ethanol.[7][8][9][10][11] DMSO is often the recommended solvent as ethanol can sometimes interfere with adenylyl cyclase activation.[9][10]
Stock Solution Preparation (Example):
-
To prepare a 10 mM stock solution, dissolve 4.105 mg of Forskolin (adjust mass based on the molecular weight of this compound) in 1 mL of high-purity DMSO.[12]
-
Warm the solution gently (e.g., at 37°C for 3-5 minutes) to ensure complete dissolution.[12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[12]
-
Store the stock solutions at -20°C in the dark.[10] DMSO stock solutions are generally stable for at least 3 months.[8]
Q4: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will be cell-type and assay-dependent. Based on studies with Forskolin, a typical starting range is between 1 µM and 100 µM.[4][12][13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| No or weak response to this compound treatment | 1. Inactive Compound: this compound may have degraded due to improper storage or handling. | - Ensure proper storage of stock solutions (-20°C, protected from light).- Use a fresh aliquot of the stock solution.- Test the activity of the compound on a well-characterized positive control cell line. |
| 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). | |
| 3. Cell Line Insensitivity: The target cell line may have low expression levels of adenylyl cyclase or downstream signaling components. | - Use a positive control compound known to elicit a response in your cell line.- Consider using a different cell line known to be responsive to Forskolin. | |
| 4. Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. | - Perform a time-course experiment to determine the optimal incubation period. | |
| High variability between replicate experiments | 1. Inconsistent Cell Health/Density: Variations in cell confluency, passage number, or overall health can affect responsiveness. | - Standardize cell seeding density and ensure consistent cell health.- Use cells within a specific passage number range. |
| 2. Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound. | - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile media or PBS to maintain humidity. | |
| 4. Purity of this compound: Impurities in the compound can lead to inconsistent results. | - Use a high-purity grade of this compound from a reputable supplier. | |
| Unexpected or off-target effects | 1. High Concentration: Very high concentrations of Forskolin may lead to non-specific effects. | - Lower the concentration of this compound and confirm the effect is dose-dependent. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and include a vehicle control in your experiments. | |
| 3. Interaction with Other Cellular Components: Forskolin has been reported to interact with other proteins besides adenylyl cyclase. | - Review the literature for known off-target effects of Forskolin in your experimental system. |
Quantitative Data Summary
Table 1: Solubility of Forskolin
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [7] |
| Ethanol | ~15 mg/mL | [7] |
| Chloroform | ~50 mg/mL | [10] |
| Water | Sparingly soluble | [8][11] |
Table 2: Effective Concentrations of Forskolin in Various Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Reference |
| Human T-cell lines (Kit 225 and MT-2) | Proliferation Inhibition | IC50 ~5 µM | [4] |
| Various cell types | Neuronal Differentiation | 100 nM - 100 µM | [12] |
| Cerebromicrovascular endothelium and smooth muscle | Growth Inhibition | Maximal at 100 µM | [13] |
| JEG-3 placental cells | Estradiol Secretion | Significant increase from 0.1 µM | [14] |
| H295R cells | Steroidogenesis Gene Upregulation | 0.3 µM - 30 µM | [15] |
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (determined by time-course experiments).
-
Downstream Analysis: Proceed with your intended downstream assays (e.g., cAMP measurement, gene expression analysis, cell viability assay).
Protocol 2: cAMP Measurement Assay
This protocol provides a general workflow for measuring intracellular cAMP levels following this compound treatment. Specific details may vary depending on the commercial kit used.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control (e.g., a known adenylyl cyclase activator) and a negative/vehicle control.
-
Cell Lysis: After the incubation period, lyse the cells according to the instructions of your chosen cAMP assay kit. This step is crucial to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. Common methods include ELISA-based assays or fluorescence/luminescence-based assays.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration or cell number in each well.
-
Express the results as fold-change relative to the vehicle control.
-
Protocol 3: PKA Activity Assay
This protocol outlines the general steps for measuring PKA activity, a downstream effector of cAMP.
-
Cell Lysate Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer that preserves kinase activity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Use a commercial PKA activity assay kit. These kits typically provide a PKA-specific substrate.
-
In a microplate, combine a standardized amount of cell lysate with the PKA substrate and ATP to initiate the phosphorylation reaction.
-
Incubate the reaction at the recommended temperature and for the specified time (e.g., 30°C for 90 minutes).[16][17]
-
-
Detection of Phosphorylation:
-
Data Analysis:
-
Generate a standard curve using a purified, active PKA standard.
-
Quantify the PKA activity in your samples by comparing their signal to the standard curve.
-
Normalize the activity to the total protein concentration of the lysate.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Forskolin | C22H34O7 | CID 47936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forskolin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Forskolin CAS#: 66575-29-9 [m.chemicalbook.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. Effects of forskolin on growth and morphology of cultured glial and cerebrovascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Endocrine-Disruptive Effects of Adenylate Cyclase Activator Forskolin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. documents.thermofisher.cn [documents.thermofisher.cn]
- 18. arborassays.com [arborassays.com]
Forskolin J purity and its impact on experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forskolin J. The information provided addresses common issues that may arise during experiments, with a focus on the impact of compound purity on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a labdane diterpene isolated from the plant Coleus forskohlii. Its principal mechanism of action is the direct activation of the enzyme adenylyl cyclase.[1][2] This activation leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular signaling pathways.[1][2]
Q2: How does this compound activate adenylyl cyclase?
This compound binds directly to the catalytic subunit of most isoforms of adenylyl cyclase, stabilizing the enzyme in an active conformation. This interaction enhances the conversion of ATP to cAMP.[3] This direct activation is a key feature of this compound, as it bypasses the need for G protein-coupled receptor (GPCR) stimulation to increase cAMP levels.[2]
Q3: What are the common applications of this compound in research?
Due to its ability to reliably increase intracellular cAMP levels, this compound is widely used in various research applications, including:
-
Cell Signaling Studies: To investigate the role of cAMP in signaling pathways, such as those involving Protein Kinase A (PKA).[2]
-
Drug Discovery: For target validation in GPCR screening assays, particularly for Gi-coupled receptors.[4][5]
-
Stem Cell Differentiation: To potentiate the differentiation of stem cells into various lineages, including neurons.[6][7][8]
-
Physiological Studies: To study processes regulated by cAMP, such as smooth muscle relaxation, hormone secretion, and ion channel function.[7][9]
Q4: How should this compound be prepared and stored?
This compound is poorly soluble in water but soluble in organic solvents like DMSO and ethanol.[10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions in DMSO can be stored at -20°C for up to four months.[11] It is recommended to protect solutions from light.
Q5: What are the known impurities and degradation products of this compound?
Common impurities can include structurally related compounds from the source plant, such as iso-forskolin .[12][13][14] Degradation of this compound can occur, particularly in aqueous solutions outside of the pH range of 3.5-6.5.[15] Degradation products can include forskolin D and isoforskolin .[15] The presence of these impurities and degradation products can impact the potency and specificity of the compound in experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cAMP levels.
| Potential Cause | Troubleshooting Steps |
| Low Purity of this compound | Verify the purity of your this compound lot using the certificate of analysis (CoA). If the purity is below 98%, consider obtaining a higher purity grade. Impurities may compete with this compound for binding to adenylyl cyclase or have inhibitory effects. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Ensure the final pH of your experimental buffer is within the stable range for this compound (pH 3.5-6.5).[15] |
| Cell Health and Density | Ensure cells are healthy and within the optimal passage number. Optimize cell density for your specific assay, as both too few and too many cells can affect the results.[16] |
| Assay Conditions | Confirm the concentrations of all assay components, including ATP and MgCl₂.[1] Ensure the incubation time and temperature are appropriate for your cell type and assay format. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure your this compound stock solution is fully dissolved. Gentle warming to 37°C may be necessary.[17] Precipitates in the stock solution will lead to inaccurate dosing. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical samples or ensure proper humidification during incubation. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | Impurities from the natural source or synthesis process could have their own biological activities. If you observe unexpected cellular responses, consider analyzing the purity of your this compound by HPLC to identify potential contaminants.[18][19][20][21] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is below the tolerance level of your cells (typically <0.5%). Run a solvent-only control to assess for any solvent-induced effects. |
| Non-cAMP-mediated Effects | While the primary action of Forskolin is adenylyl cyclase activation, some studies suggest potential off-target effects at high concentrations.[17] Perform dose-response experiments to determine the optimal concentration range for your desired effect. |
Data on this compound Purity
The purity of this compound is critical for obtaining reliable and reproducible experimental results. Different purification methods yield varying levels of purity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for determining purity.[18][19][20][21]
| Purity Grade | Typical Purity (%) | Common Analytical Method | Potential Impact of Lower Purity |
| High Purity | >98% | HPLC, HPTLC | Ensures high potency and specificity in activating adenylyl cyclase, minimizing off-target effects. |
| Standard Purity | 95-98% | HPLC, HPTLC | Generally acceptable for many applications, but may contain minor impurities that could influence sensitive assays. |
| Crude Extract | <95% | HPLC, HPTLC | Contains a higher percentage of other compounds from the plant extract, which can lead to unpredictable and off-target effects. Not recommended for precise cell-based assays. |
Key Experimental Protocols
Adenylyl Cyclase Activation Assay
This protocol is a general guideline for measuring this compound-induced adenylyl cyclase activity in cultured cells.
-
Cell Culture: Plate cells at an optimized density in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment (for Gi-coupled receptor studies): For assays involving Gi-coupled receptors, cells are often pre-treated with this compound to elevate basal cAMP levels before adding the Gi agonist.
-
This compound Stimulation: Prepare a serial dilution of this compound in an appropriate assay buffer. Add the this compound solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as an HTRF, ELISA, or AlphaScreen assay.[4][16]
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ of this compound in your system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Forskolin-free cAMP assay for Gi-coupled receptors. | Semantic Scholar [semanticscholar.org]
- 4. revvity.com [revvity.com]
- 5. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin-driven conversion of human somatic cells into induced neurons through regulation of the cAMP-CREB1-JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of forskolin on growth and morphology of cultured glial and cerebrovascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Forskolin Induces Endocrine Disturbance in Human JEG-3 Placental Cells [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 20. phytojournal.com [phytojournal.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Forskolin J and Related Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Forskolin J and other acetylated Forskolin derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and related compounds.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diacetylated Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a slight excess of the acetylating agent (e.g., 2.2-2.5 equivalents of acetyl chloride or acetic anhydride). - Ensure the starting Forskolin or 7-deacetylforskolin is completely dry, as water will consume the acetylating agent. |
| Side reactions, such as the formation of mono-acetylated or other byproducts. | - Optimize the reaction temperature; higher temperatures can sometimes lead to less selectivity. - Slowly add the acetylating agent to the reaction mixture to maintain better control over the reaction. | |
| Degradation of the product during workup or purification. | - Use mild workup conditions. Avoid strong acids or bases if possible. - Purify the product quickly after the reaction is complete. Forskolin and its derivatives can be sensitive to prolonged exposure to certain conditions. | |
| Formation of Multiple Products (Poor Regioselectivity) | Similar reactivity of the different hydroxyl groups on the Forskolin scaffold. | - Employ a selective acylation catalyst. - Use protecting groups to block more reactive hydroxyl groups before proceeding with the acetylation of the desired positions. - Carefully control the stoichiometry of the acetylating agent. Using just over 2 equivalents may favor di-acetylation over tri- or tetra-acetylation. |
| Isomerization or rearrangement reactions. | - Run the reaction at a lower temperature to minimize the chances of side reactions. - Choose a non-nucleophilic base to prevent it from participating in unwanted reactions. | |
| Difficulty in Purifying the Final Product | Co-elution of the desired product with starting material or mono-acetylated byproducts on silica gel chromatography. | - Use a shallow solvent gradient during column chromatography to improve separation. - Consider using a different stationary phase, such as alumina, or a reverse-phase column.[1] - Recrystallization from a suitable solvent system (e.g., chloroform-isopropyl ether) can be an effective final purification step.[2] |
| Presence of colored impurities. | - Treat the crude product with activated charcoal to remove colored impurities before column chromatography. | |
| Product Decomposition | Instability of the acetylated derivative. | - Store the purified product at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Forskolin?
This compound is a diacetylated derivative of Forskolin. While Forskolin has a single acetyl group at the 7-position, this compound has acetyl groups at two different positions, typically understood to be the 7- and 9-positions.
Q2: Why is the synthesis of this compound derivatives challenging?
The main challenges arise from the complex structure of Forskolin, which has multiple hydroxyl groups with similar reactivity. This makes it difficult to achieve selective acetylation at the desired positions, often leading to a mixture of products with varying degrees of acetylation.[3][4] The purification of these closely related compounds can also be problematic.[2][5]
Q3: What are the key parameters to control during the acetylation of Forskolin?
The key parameters to control are:
-
Stoichiometry of the acetylating agent: Using a precise amount is crucial to favor the desired di-acetylated product.
-
Reaction Temperature: Temperature can influence the rate and selectivity of the reaction.
-
Choice of Base/Catalyst: The base used can affect the reaction's efficiency and selectivity. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst for acylations with acetic anhydride.[2]
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time to maximize product formation and minimize side reactions.
Q4: What is the general mechanism of action for Forskolin and its derivatives?
Forskolin and many of its active derivatives function by directly activating the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][7][8][9] Elevated cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, influencing a wide range of cellular processes.[10][11]
Q5: Do all acetylated derivatives of Forskolin have the same biological activity?
No. The position and number of acetyl groups can significantly impact biological activity. For example, 1-acetyl-7-deacetylforskolin has been shown to be inactive in stimulating adenylyl cyclase, in contrast to Forskolin itself.[12] Therefore, it is crucial to test the biological activity of each new derivative.
Experimental Protocols
Representative Protocol for the Synthesis of a Diacetylated Forskolin Derivative
This protocol is a general guideline based on literature procedures for the acylation of Forskolin derivatives and should be optimized for specific substrates and desired products.[2]
-
Preparation:
-
Dissolve 7-deacetylforskolin (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a suitable base, such as pyridine (e.g., 5-10 equivalents), to the solution.
-
If using acetic anhydride as the acetylating agent, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
-
Acetylation:
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add the acetylating agent, such as acetyl chloride (2.2 equivalents) or acetic anhydride (2.2 equivalents), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
If pyridine was used in large excess, it can be removed by washing with a dilute copper sulfate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Further purification can be achieved by recrystallization from an appropriate solvent mixture (e.g., chloroform-isopropyl ether).[2]
-
Data Presentation
Table 1: Biological Activity of Selected Forskolin Derivatives
| Compound | Modification | Effect on Adenylyl Cyclase | Reference |
| Forskolin | 7-acetyl | Activator | [6][7] |
| 1-acetyl-7-deacetylforskolin | 1-acetyl | Inactive | [12] |
| 1,9-dideoxyforskolin | Dehydroxylated at C1 and C9 | Does not activate adenylyl cyclase | [13] |
| 6-[3-(dimethylamino) propionyl] forskolin (NKH477) | Acyl group at C6 | Potent activator | [14] |
Visualizations
Signaling Pathway of Forskolin
Caption: General signaling pathway of Forskolin activation of adenylyl cyclase.
Experimental Workflow for Forskolin Derivative Synthesis
Caption: A typical experimental workflow for the synthesis and purification of Forskolin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0297496B1 - Novel process for the preparation of 6,7-Diacyl-7-deacetylforskolin derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JPH0482885A - Novel production method for 6-acyl-7-deacetylforskolin derivatives - Google Patents [patents.google.com]
- 6. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Forskolin | Cell Signaling Technology [cellsignal.com]
- 10. Forskolin-driven conversion of human somatic cells into induced neurons through regulation of the cAMP-CREB1-JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Acetyl-7-deacetylforskolin: a potential non-specific inactive analog of forskolin for estimation of its specific high-affinity binding and adenylyl cyclase stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Forskolin J Technical Support Center: Protocol Adjustments and Troubleshooting for Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Forskolin J in cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate the smooth execution and interpretation of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My cells are showing signs of toxicity (e.g., detachment, blebbing, reduced viability) after this compound treatment. What could be the cause?
A1: this compound can exhibit cytotoxicity at higher concentrations. The optimal concentration is highly cell-line dependent.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line.[1][2]
-
Reduce Incubation Time: For some cell lines, prolonged exposure can be toxic. Try shorter incubation periods (e.g., 1, 6, 12, or 24 hours).[3]
-
Check Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic for your cells (usually ≤ 0.5%).[4] Prepare a vehicle control with the same DMSO concentration to confirm it is not the source of toxicity.
-
Assess Cell Health Pre-Treatment: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound.
-
Q2: I am observing significant morphological changes in my cells after treatment with this compound. Is this normal?
A2: Yes, morphological changes are a known effect of this compound in many cell types, often related to its mechanism of action. These changes can include increased cell volume, the formation of protrusions, and alterations in the actin cytoskeleton.[3][5]
-
What to Expect:
-
Endothelial and Smooth Muscle Cells: May show rapid and reversible changes in cell shape and F-actin composition.[3]
-
Glial Cells: Morphological changes may be more gradual, appearing after 24 hours or more of exposure.[3]
-
Osteoblasts (Ros17/2.8): Increased cell volume and more peripheral protrusions have been observed in a dose-dependent manner.[5]
-
-
Recommendation: Document these changes with microscopy. They can be an indicator of a cellular response to increased cAMP levels.
Q3: I am not seeing the expected downstream effects of increased cAMP (e.g., PKA activation, CREB phosphorylation) in my cell line.
A3: The lack of a downstream response can be due to several factors, from the reagent itself to the specifics of the cell line.
-
Troubleshooting Steps:
-
Confirm this compound Activity: Test your stock solution on a positive control cell line known to respond to forskolin.
-
Optimize Concentration and Time: The kinetics of cAMP signaling can vary. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr) and test different concentrations to find the optimal window for your endpoint.
-
Check for Phosphodiesterase (PDE) Activity: High PDE activity in your cell line can rapidly degrade cAMP. Consider co-treatment with a PDE inhibitor, such as IBMX, to potentiate the effects of this compound.[6]
-
Assess Basal cAMP Levels: Some cell lines may have high basal cAMP levels, making the effects of this compound less pronounced.[7]
-
Q4: My experimental results with this compound are inconsistent between experiments.
A4: Variability in this compound experiments can arise from several sources.
-
Troubleshooting Steps:
-
Reagent Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Density: Ensure you seed cells at a consistent density for each experiment, as this can influence signaling pathways.
-
Standardize Culture Conditions: Maintain consistent media formulations, serum batches, and incubator conditions (CO2, temperature, humidity).
-
Quantitative Data Summary
The following tables summarize effective concentrations and observed effects of this compound across various cell lines and experimental assays.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration | Incubation Time | Reference |
| H1299 & A549 (NSCLC) | Impair cell growth and migration | Not specified, used in combination | Not specified | [6] |
| Mouse Embryonic Stem Cells | Differentiation into germ-like cells | 20 µM (optimal for proliferation) | 72 hours | [1] |
| JEG-3 & JAR (Choriocarcinoma) | Induce syncytialization, enhance migration | 100 µM | 48 hours | [8] |
| U937 (Leukemia) | Sensitize to GSKJ4 inhibitor | 10 µM | 24 - 48 hours | [9] |
| Ros17/2.8 (Osteoblast) | Induce morphological changes | 10 - 50 µM | 24 hours | [5] |
| Glial, Endothelial, Smooth Muscle | Inhibit proliferation | Up to 100 µM | 1 - 24 hours | [3] |
| BeWo (Choriocarcinoma) | Induce cell fusion | 20 µM (optimal) | 48 hours | [4] |
| PC12 (Pheochromocytoma) | Cytotoxicity observed | 0.1 - 10 µM | 6 - 48 hours | [2] |
Table 2: Observed Effects of this compound on Cellular Processes
| Cellular Process | Effect | Cell Line(s) | Reference |
| Cell Proliferation | Inhibition | NSCLC, Glial, Endothelial, Smooth Muscle | [3][6] |
| Enhancement | Mouse Embryonic Stem Cells (at 20 µM) | [1] | |
| Cell Morphology | Alterations (e.g., increased volume, protrusions) | Osteoblasts, Glial, Endothelial, Smooth Muscle | [3][5] |
| Cell Differentiation | Potentiation of neuronal differentiation | Hippocampal neural progenitor cells | [10] |
| Induction of germ-like cells | Mouse Embryonic Stem Cells | [1] | |
| Apoptosis | Enhancement of Paclitaxel-induced apoptosis | NSCLC | [6] |
| Cell Migration/Invasion | Inhibition | NSCLC | [6] |
| Enhancement | Choriocarcinoma | [8] | |
| Gene Expression | Upregulation of TNF-α | LPS-treated Schwann cells | [11] |
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound directly activates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes involved in various cellular processes.
Caption: this compound primary signaling pathway.
Experimental Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Detailed Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay (~70-80% confluency). Incubate for 24 hours.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in your complete culture medium. Also, prepare a 2X vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Include untreated control wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus this compound concentration to determine the IC50 and the optimal non-toxic concentration range.
Protocol 2: Western Blot for Phospho-CREB (p-CREB)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80-90% confluency, treat them with the predetermined optimal concentration of this compound for a short duration (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like GAPDH.
References
- 1. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of forskolin on growth and morphology of cultured glial and cerebrovascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin promotes vasculogenic mimicry and invasion via Notch‑1‑activated epithelial‑to‑mesenchymal transition in syncytiolization of trophoblast cells in choriocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
mitigating Forskolin J degradation during long-term experiments
This technical support center provides guidance on mitigating the degradation of Forskolin J during long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
The majority of available stability and degradation data pertains to Forskolin. As this compound is a closely related derivative, the following information should be utilized as a comprehensive guideline. It is strongly recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on studies of the closely related compound, forskolin, the primary factors contributing to its degradation are pH, temperature, and light exposure.[1][2][3] Forskolin is susceptible to hydrolysis under both acidic and alkaline conditions and is also prone to photo-oxidation and heat-induced degradation.[3]
Q2: What are the main degradation products of Forskolin?
A2: The two major degradation products of forskolin identified in aqueous solutions are isoforskolin and forskolin D.[1][2] The proposed degradation pathway suggests that forskolin can rapidly convert to isoforskolin, and both compounds can then further decompose to forskolin D.[1][2]
Q3: How should I prepare and store my this compound stock solution?
A3: It is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO).[4] For storage, aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5][6] Anhydrous DMSO stock solutions of forskolin are reported to be stable for at least 3 months under these conditions.[3]
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: Forskolin is sparingly soluble and less stable in aqueous solutions.[3][7] Its stability is highly dependent on the pH and temperature of the medium. Forskolin is relatively stable in the pH range of 3.5–6.5.[1][2] It is not recommended to store aqueous solutions for more than one day.[7] When preparing for cell culture, it is advisable to pre-warm the media before adding the reconstituted compound to avoid precipitation.[5] The final concentration of DMSO in the cell culture should be kept low (typically less than 0.5%) to avoid solvent-induced effects.[4][5]
Q5: Can I use ethanol to dissolve this compound?
A5: While forskolin is soluble in ethanol, its use is not recommended as ethanol can inhibit the forskolin-mediated activation of adenylate cyclase.[3][4] DMSO is the preferred solvent for preparing stock solutions.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results over time. | This compound degradation in stock solution or working solution. | - Prepare fresh stock solutions of this compound in anhydrous DMSO every 3 months. - Aliquot stock solutions to minimize freeze-thaw cycles.[3] - Store stock solutions at -20°C and protect from light.[5][6] - Prepare fresh working dilutions in aqueous buffers or cell culture media immediately before use. Do not store aqueous solutions for extended periods.[7] |
| Precipitation observed when adding this compound to aqueous media. | Low aqueous solubility of this compound. The temperature difference between the stock solution and the media. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (typically <0.5%).[4][5] - Pre-warm the aqueous media to 37°C before adding the thawed this compound stock solution.[5] - After adding this compound to the media, mix thoroughly and filter through a 0.2 µm low-protein binding filter.[5] |
| Variability between experimental batches. | Degradation of this compound due to pH of the buffer or media. Exposure to light during the experiment. | - Maintain the pH of the experimental solution within the optimal range for forskolin stability (pH 3.5–6.5).[1][2] - Protect all solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil.[5] |
| Loss of this compound activity in long-term cell culture experiments. | Instability of this compound in culture media at 37°C over extended periods. | - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate. |
Quantitative Data Summary
Table 1: Stability of Forskolin in DMSO Solution
| Concentration | Solvent | Storage Temperature | Duration | Stability | Reference |
| 5 mg/mL | DMSO | Room Temperature | At least 6 months | Stable (determined by HPLC) | [4] |
| Not specified | Anhydrous DMSO | -20°C | At least 3 months | Stable | [3] |
Table 2: pH-Dependent Stability of Forskolin in Aqueous Solution
| pH Range | Stability | Degradation Kinetics | Reference |
| 1.5 - 3.5 | Decreased stability | - | [1][2] |
| 3.5 - 6.5 | Relatively stable | - | [1][2] |
| 6.5 - 8.5 | Decreased stability | Pseudo-first-order kinetics | [1][2] |
Table 3: Temperature-Dependent Degradation of Forskolin in Aqueous Solution
| Temperature | Effect on Degradation Rate | Reference |
| Increased Temperature | Increases | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
To facilitate solubilization, the solution can be warmed to 37°C for 3-5 minutes.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
Objective: To determine the degradation kinetics of this compound under specific pH and temperature conditions.
Materials:
-
This compound stock solution in DMSO
-
Sodium phosphate buffers of various pH values (e.g., 3.5, 5.0, 7.0, 8.5)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Thermostated water bath or incubator
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution with the appropriate pre-warmed buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Immediately take a "time zero" sample and analyze it by HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C, 50°C, 65°C, 80°C).[1]
-
-
Time-Point Sampling:
-
Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the samples by HPLC or store them at -20°C for later analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound and its degradation products (isoforskolin and forskolin D) based on their retention times.
-
Plot the natural logarithm of the remaining this compound concentration against time to determine the degradation rate constant.
-
Visualizations
Caption: Proposed degradation pathway of Forskolin.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Forskolin For use in molecular biology applications 66575-29-9 [sigmaaldrich.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. reprocell.com [reprocell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mpbio.com [mpbio.com]
Validation & Comparative
Validating the Effects of Forskolin J: A Comparative Guide Using Adenylyl Cyclase Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Forskolin J and its alternatives as modulators of adenylyl cyclase (AC), with a focus on validating their effects through the use of genetic knockouts. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at understanding cAMP signaling pathways.
Introduction to this compound and Adenylyl Cyclase
This compound is a naturally occurring labdane diterpene derived from the plant Coleus forskohlii. It is a well-established activator of most isoforms of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP)[1]. As a crucial second messenger, cAMP is involved in a myriad of physiological processes, making adenylyl cyclase a significant target for therapeutic intervention. Forskolin and its derivatives, including this compound, are invaluable tools for studying these cAMP-mediated signaling cascades[2][3][4].
The specificity of forskolin's action on adenylyl cyclase makes genetic knockout models particularly powerful for validating its on-target effects. By eliminating specific AC isoforms, researchers can dissect the contribution of each isoform to the overall cellular response to this compound and other activators.
Signaling Pathway of this compound
This compound directly binds to the catalytic subunit of adenylyl cyclase, leading to its activation and a subsequent increase in intracellular cAMP levels. This rise in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn regulate various cellular functions.
Comparison of this compound and Analogs on Adenylyl Cyclase Activity
The following table summarizes the quantitative data on the efficacy and potency of forskolin and its analogs in activating different adenylyl cyclase isoforms. This data is crucial for selecting the appropriate compound for specific research needs. For instance, while forskolin is a broad activator, certain derivatives exhibit isoform selectivity[5][6][7].
| Compound | Target AC Isoform(s) | EC50 / IC50 | Efficacy (% of Forskolin) | Reference |
| Forskolin | AC1, AC2, AC5, and others (except AC9) | ~5-10 µM (rat cerebral cortex membranes) | 100% | [8] |
| Forskolin | Type I AC | IC50: 41 nM | - | [9] |
| BODIPY-FS | AC1, AC5 | Partial Agonist | - | [5][7] |
| BODIPY-FS | AC2 | Inverse Agonist | - | [5][7] |
| 1-deoxy-forskolin analogs | ACs | Antagonist (no agonistic activity) | - | [5][7] |
| 7-deacetyl-FS | C1/C2 catalytic subunits | - | ~100% | [6] |
| 6-acetyl-7-deacetyl-FS | C1/C2 catalytic subunits | - | ~100% | [6] |
| 9-deoxy-FS | C1/C2 catalytic subunits | - | ~100% | [6] |
Experimental Validation Using Adenylyl Cyclase Knockouts
Genetic knockout of specific adenylyl cyclase isoforms provides the most definitive method for validating the on-target effects of this compound. The workflow below outlines the key steps involved in this process.
Detailed Experimental Protocols
Generation of Adenylyl Cyclase Knockout Cell Lines using CRISPR/Cas9
This protocol is adapted from studies that successfully knocked out AC3 and AC6 in HEK293 cells[10].
Materials:
-
HEK293 cells
-
pSpCas9(BB)-2A-Puro (PX459) vector (or similar CRISPR/Cas9 plasmid)
-
sgRNA oligos targeting the adenylyl cyclase isoform of interest
-
Lipofectamine 2000 or other transfection reagent
-
Puromycin
-
Cell culture medium and supplements
-
QuickExtract DNA extraction solution
-
PCR reagents and primers flanking the target site
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the target AC gene into the CRISPR/Cas9 vector.
-
Transfection: Transfect the sgRNA-containing vector into HEK293 cells using a suitable transfection reagent.
-
Selection: 24 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, seed the cells at a low density to allow for the formation of individual colonies.
-
Screening and Validation:
-
Pick individual colonies and expand them.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon, confirming the knockout.
-
Functionally validate the knockout by measuring the forskolin-stimulated cAMP response, which should be significantly reduced in the knockout clones compared to wild-type cells[10].
-
Adenylyl Cyclase Activity Assay
This protocol measures the conversion of ATP to cAMP in cell lysates[11][12].
Materials:
-
Wild-type and AC knockout cell lysates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ATP
-
[α-³²P]ATP (radiolabeled tracer)
-
This compound or other activators
-
Dowex and alumina columns for cAMP purification
-
Scintillation counter
Procedure:
-
Cell Lysis: Prepare cell lysates from both wild-type and AC knockout cells.
-
Reaction Setup: In a reaction tube, combine the cell lysate with the assay buffer, ATP, and [α-³²P]ATP.
-
Activation: Add this compound or other compounds to be tested to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
cAMP Purification: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the purified cAMP using a scintillation counter to determine the adenylyl cyclase activity.
Measurement of Intracellular cAMP Levels
This can be performed using various methods, including ELISA and FRET-based biosensors[13][14][15][16].
A. Competitive ELISA Protocol:
Materials:
-
Wild-type and AC knockout cells
-
This compound or other activators
-
Lysis buffer
-
cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed wild-type and AC knockout cells in a multi-well plate and treat with different concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
ELISA:
-
Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled cAMP to each well. This will compete with the unlabeled cAMP from the sample for binding to the primary antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The validation of this compound's effects on adenylyl cyclase is significantly enhanced by the use of genetic knockout models. By comparing the cellular response to this compound in wild-type versus AC knockout cells, researchers can unequivocally demonstrate its on-target mechanism of action and dissect the roles of specific adenylyl cyclase isoforms in cAMP-mediated signaling. The protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug development professionals working to understand and modulate this critical signaling pathway.
References
- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]
- 2. Adenylyl Cyclase Activator: Forskolin Mediates CREB ser133 Phosphorylation in the Hippocampus, Alleviates Autism-Like Deficits in a Valproic Acid Model of Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl cyclase (AC) activity assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. genscript.com [genscript.com]
A Comparative Analysis of Forskolin J and Forskolin on cAMP Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Forskolin J and the parent compound, Forskolin, focusing on their roles as activators of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document synthesizes available data to aid researchers in selecting the appropriate tool for their experimental needs.
Introduction to Forskolin and this compound
Forskolin is a labdane diterpene isolated from the roots of the Coleus forskohlii (also known as Plectranthus barbatus) plant.[1][2] It is a well-established and widely used research tool for the direct activation of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP.[1][2][3] By elevating intracellular cAMP levels, forskolin is instrumental in studying a vast array of cellular processes regulated by this signaling pathway.[2][4]
This compound, also known as 6-Acetylforskolin, is a naturally occurring derivative of forskolin, also found in Coleus forskohlii.[5] Structurally, it is characterized by an acetyl group at the C-6 position. Like its parent compound, this compound is a labdane diterpene that is reported to stimulate adenylyl cyclase and increase intracellular cAMP levels.[5]
Chemical Structures and Properties
A clear understanding of the structural differences between Forskolin and this compound is crucial for interpreting their potential biological activities.
| Feature | Forskolin | This compound (6-Acetylforskolin) |
| Chemical Formula | C₂₂H₃₄O₇ | C₂₄H₃₆O₈ |
| Molecular Weight | 410.5 g/mol | 452.5 g/mol [5] |
| Key Structural Feature | Hydroxyl group (-OH) at C-6 | Acetyl group (-OCOCH₃) at C-6[5] |
| Source | Coleus forskohlii[1] | Coleus forskohlii[5] |
Mechanism of Action: cAMP Pathway Activation
Both Forskolin and this compound exert their biological effects by directly activating adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, modulating a wide range of cellular functions.[4][6] The direct activation of adenylyl cyclase by forskolin and its derivatives is a key feature that distinguishes them from receptor-mediated agonists, as it bypasses the need for G-protein-coupled receptor (GPCR) stimulation.
Figure 1: Simplified signaling pathway of Forskolin and this compound via cAMP activation.
Comparative Performance: cAMP Activation
A direct quantitative comparison of the potency and efficacy of this compound and Forskolin is limited by the scarcity of published experimental data for this compound. However, available data for Forskolin and qualitative structure-activity relationship (SAR) studies for forskolin derivatives provide some insights.
Data Presentation
| Compound | Parameter | Value | Cell/System Type |
| Forskolin | EC₅₀ | ~0.5 µM | Type I Adenylyl Cyclase[3] |
| EC₅₀ | 5-10 µM | Rat Cerebral Cortical Membranes | |
| IC₅₀ | 41 nM | Type I Adenylyl Cyclase[3] | |
| This compound | EC₅₀ / IC₅₀ | Not Available | - |
Qualitative Comparison from Structure-Activity Relationship (SAR) Studies
SAR studies on various forskolin derivatives have indicated that modifications at the 6- and 7-positions of the forskolin molecule can influence its adenylyl cyclase activating capability. One study noted that derivatives at the 6β- and 7β-hydroxy functions retain activity, but none demonstrated greater activity than the parent forskolin compound. This suggests that this compound (6-Acetylforskolin) is likely an active adenylyl cyclase activator, but its potency may not exceed that of forskolin.
Another study examining the assembly of adenylyl cyclase catalytic subunits (C1 and C2) found that 6-acetyl-7-deacetyl-forskolin induced this assembly with an efficacy similar to that of forskolin itself. While this is an important step in the activation process, it is not a direct measure of cAMP production and therefore should be interpreted with caution regarding the overall potency of the compound.
Experimental Protocols for cAMP Measurement
To facilitate further comparative studies, this section provides detailed methodologies for common cAMP assays.
Experimental Workflow for Comparing Forskolin and this compound
Figure 2: A typical experimental workflow for comparing the cAMP activation of Forskolin and this compound.
A. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol
This protocol is based on a competitive immunoassay format.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO) to the desired confluency.
-
Harvest and resuspend cells in a suitable assay buffer to a final concentration of 1,000-4,000 cells per well in a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of Forskolin and this compound in the assay buffer.
-
Add the diluted compounds to the cell suspension in the 384-well plate. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 ratio and normalize the data to the vehicle control.
-
-
Data Analysis:
-
Plot the normalized ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
-
B. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for cAMP
-
Sample Preparation:
-
Culture and treat cells with Forskolin, this compound, or vehicle as described for the HTRF assay.
-
After incubation, lyse the cells using a lysis buffer provided with the ELISA kit (often containing a phosphodiesterase inhibitor).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure:
-
Add standards, controls, and cell lysate samples to the wells of the anti-cAMP antibody-coated microplate.
-
Add the cAMP-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate according to the manufacturer's instructions (typically 1-2 hours at room temperature) to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.
-
Logical Comparison Framework
The selection between Forskolin and this compound for a particular study will depend on the specific research question and the desired pharmacological profile.
Figure 3: Decision framework for selecting between Forskolin and this compound.
Conclusion
Forskolin remains the gold standard for a potent and well-characterized direct activator of adenylyl cyclase. Its extensive documentation in the scientific literature provides a robust foundation for its use in a wide range of experimental contexts.
This compound, as a naturally occurring derivative, also activates adenylyl cyclase. However, the current lack of publicly available, direct quantitative data on its potency and efficacy relative to forskolin presents a significant limitation for its immediate application in studies where precise and predictable levels of cAMP stimulation are required.
Recommendations for Researchers:
-
For studies requiring a reliable and well-documented adenylyl cyclase activator with known potency, Forskolin is the recommended choice.
-
For researchers interested in the structure-activity relationships of forskolin derivatives or exploring the effects of more subtle structural modifications on cAMP signaling, This compound presents an interesting, albeit less characterized, alternative.
-
Direct, head-to-head experimental comparisons using standardized cAMP assays are necessary to quantitatively determine the relative potency and efficacy of this compound. The protocols provided in this guide offer a starting point for such investigations.
References
- 1. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential interactions of the catalytic subunits of adenylyl cyclase with forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forskolin | CAS#:66575-29-9 | Chemsrc [chemsrc.com]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Forskolin Derivatives: Cross-Validation with Forskolin J
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various forskolin derivatives. While the primary focus is on their capacity to activate adenylyl cyclase, a key enzyme in cellular signaling, this guide also addresses the current landscape of available data, including for the less-studied Forskolin J.
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool due to its ability to directly activate most isoforms of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This activation triggers a cascade of downstream signaling events crucial in various physiological processes. Consequently, numerous derivatives of forskolin have been synthesized and investigated to explore their therapeutic potential and to better understand the structure-activity relationships governing their interaction with adenylyl cyclase.
This guide summarizes the available quantitative bioactivity data for a selection of forskolin derivatives, outlines the experimental protocols for assessing their activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Bioactivity of Forskolin Derivatives
The primary mechanism of action for forskolin and its derivatives is the activation of adenylyl cyclase. The potency of this activation is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The following table summarizes the EC50 values for adenylyl cyclase activation by forskolin and several of its derivatives, as reported in various studies.
| Compound | EC50 for Adenylyl Cyclase Activation (µM) | Tissue/Cell System | Reference(s) |
| Forskolin | 4 - 10 | Rat brain membranes | [1][2] |
| 7-Desacetyl-forskolin | ~15 | Rat brain membranes | [2] |
| 1,9-Dideoxyforskolin | Inactive | Not specified | [3] |
| 6-Acetyl-7-desacetyl-forskolin | ~10 | Not specified | |
| L-858,051 (water-soluble analog) | 28.4 | Frog ventricular cardiac myocytes | [4] |
Key Observations from Structure-Activity Relationship Studies:
-
Modifications at the 6- and 7-positions of the forskolin molecule are generally well-tolerated, with many derivatives retaining significant activity.[3]
-
The hydroxyl groups at positions 1 and 9 are crucial for activity, and their removal or modification often leads to a significant decrease or loss of adenylyl cyclase activation.[3]
-
Water-soluble derivatives have been synthesized to improve the experimental utility of forskolin, and some of these analogs retain potent adenylyl cyclase-activating properties.[2][4]
Experimental Protocols
The following is a generalized protocol for determining the adenylyl cyclase activity of forskolin derivatives in a cell membrane preparation. Specific details may vary between laboratories and experimental systems.
Objective: To measure the in vitro activation of adenylyl cyclase by forskolin derivatives and determine their EC50 values.
Materials:
-
Cell membranes expressing the adenylyl cyclase of interest (e.g., from rat brain or cultured cells).
-
Forskolin and its derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM ATP, and an ATP-regenerating system like creatine phosphate and creatine kinase).
-
[α-³²P]ATP (radiolabeled substrate).
-
Stopping solution (e.g., a solution containing unlabeled ATP, cAMP, and a detergent like sodium dodecyl sulfate).
-
Columns for separating [³²P]cAMP from other radiolabeled nucleotides (e.g., Dowex and alumina columns).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from the chosen tissue or cell line using standard homogenization and centrifugation techniques. Resuspend the membrane pellet in an appropriate buffer.
-
Assay Setup: Prepare reaction tubes containing the assay buffer, [α-³²P]ATP, and varying concentrations of the forskolin derivative to be tested.
-
Initiation of Reaction: Add the membrane preparation to the reaction tubes to start the enzymatic reaction. Incubate the tubes at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography.
-
Quantification: Measure the amount of [³²P]cAMP produced using a scintillation counter.
-
Data Analysis: Plot the adenylyl cyclase activity (e.g., pmol of cAMP formed/min/mg of protein) against the logarithm of the forskolin derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in effects of forskolin and an analog on calcium currents in cardiac myocytes suggest intra- and extracellular sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Forskolin J and NKH477 on Cardiac Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent adenylyl cyclase activators, Forskolin J and its water-soluble derivative, NKH477, with a specific focus on their effects on cardiac adenylyl cyclase. This document synthesizes experimental data to offer a clear comparison of their performance, detailed experimental protocols, and visual representations of their signaling pathways and experimental workflows.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound and NKH477 in activating cardiac adenylyl cyclase, based on available experimental data.
| Parameter | This compound | NKH477 | Source |
| Potency (EC50) | 5-10 µM (rat cerebral cortical membranes) | Not explicitly stated for cardiac adenylyl cyclase, but noted as a potent activator. | [1] |
| Relative Potency | Baseline | ~1.87-fold more potent than Forskolin in stimulating type V adenylyl cyclase. | [2][3] |
| Selectivity | Activates multiple adenylyl cyclase isoforms. | Shows selectivity for cardiac (type V) adenylyl cyclase. | [2] |
| Water Solubility | Poor | High (water-soluble derivative) | [4] |
| Oral Activity | Low | Orally active | [4] |
Signaling Pathway and Mechanism of Action
Both this compound and NKH477 directly activate adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This activation leads to an increase in intracellular cAMP levels, a crucial second messenger in cardiac myocytes that modulates heart rate, contractility, and metabolism.
This compound is understood to directly bind to the catalytic subunit of adenylyl cyclase.[5] While its activity does not strictly require the presence of G-proteins, the guanine nucleotide-binding protein (G/F) can enhance its activation of the enzyme.[6] NKH477, as a derivative of forskolin, is presumed to share this fundamental mechanism of action, but with a modified side-chain that confers greater selectivity for the type V isoform of adenylyl cyclase, which is predominantly expressed in the heart.[2][3]
Experimental Protocols
The following is a generalized protocol for an adenylyl cyclase activity assay, synthesized from methodologies described in the cited literature. This protocol can be adapted for comparing the effects of this compound and NKH477 on cardiac tissue preparations.
A. Membrane Preparation from Cardiac Tissue
-
Tissue Homogenization: Isolate cardiac tissue (e.g., ventricular muscle) and homogenize in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.5 mM EDTA and 0.5 mM EGTA) with protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Isolation: Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing and Resuspension: Wash the membrane pellet with the homogenization buffer and resuspend it in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
B. Adenylyl Cyclase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and MgCl2.
-
Incubation: Add a standardized amount of the cardiac membrane preparation to the reaction mixture.
-
Stimulation: Add varying concentrations of this compound or NKH477 to the respective assay tubes. Include a basal control (no activator) and a positive control.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes). Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).
-
cAMP Measurement: Quantify the amount of cAMP produced using a suitable method, such as a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay) or a fluorescence-based assay.
-
Data Analysis: Express adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein. Determine EC50 and Vmax values by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKH 477 | CAS:138605-00-2 | Water-soluble adenylyl cyclase activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and adenylate cyclase stimulant properties of NKH477, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of forskolin on adenylate cyclase in S49 wild type and cyc- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isoform Selectivity of Forskolin Analogs for Adenylyl Cyclase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted therapeutic agents has led to a significant interest in the isoform-specific regulation of key signaling enzymes. Adenylyl cyclase (AC), a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), presents a compelling target. With nine membrane-bound isoforms (AC1-9) exhibiting distinct tissue distribution and regulatory properties, the development of isoform-selective modulators holds the promise of more precise therapeutic interventions with fewer off-target effects.
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a well-established direct activator of most adenylyl cyclase isoforms (AC1-8). However, its broad activity profile limits its therapeutic utility where isoform specificity is required. This has spurred the investigation of various forskolin analogs to identify compounds with enhanced selectivity for specific AC isoforms. This guide provides a comparative analysis of the isoform selectivity of several forskolin analogs, supported by experimental data and detailed protocols.
The Adenylyl Cyclase Signaling Pathway
Adenylyl cyclases are integral membrane proteins that convert adenosine triphosphate (ATP) to cAMP. The activation of ACs can be initiated by the stimulation of G protein-coupled receptors (GPCRs), leading to the activation of the stimulatory G protein alpha subunit (Gsα), or by direct activators like forskolin. The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to a cellular response.
Forskolin's Ripple Effect: A Comparative Guide to Downstream cAMP Signaling
A Comprehensive Analysis of Forskolin-Induced cAMP Elevation and its Cellular Consequences for Researchers and Drug Development Professionals
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized tool in cell biology and drug discovery for its ability to directly activate adenylyl cyclase (AC), leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation of the second messenger cAMP triggers a cascade of downstream signaling events, profoundly influencing a myriad of cellular processes. This guide provides a comparative analysis of the downstream effects of Forskolin-induced cAMP elevation, offering a quantitative comparison with alternative adenylyl cyclase activators, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways.
The Forskolin-cAMP Signaling Cascade
Forskolin bypasses the need for G-protein coupled receptor (GPCR) stimulation and directly binds to and activates most isoforms of transmembrane adenylyl cyclase (tmACs), the enzyme responsible for converting ATP into cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of several key downstream effectors, most notably Protein Kinase A (PKA).
Upon binding of cAMP, the regulatory subunits of PKA dissociate from the catalytic subunits, releasing the active catalytic subunits to phosphorylate a wide array of substrate proteins on serine and threonine residues. One of the most critical downstream targets of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 enables its binding to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway, from Forskolin to CREB-mediated gene expression, is a cornerstone of many physiological processes, including metabolism, cell proliferation, and neuronal plasticity.
Figure 1. The Forskolin-induced cAMP signaling pathway.
Quantitative Comparison of Adenylyl Cyclase Activators
While Forskolin is a potent and widely used adenylyl cyclase activator, several alternatives exist, including other direct activators, GPCR agonists that indirectly activate AC, and various Forskolin analogs. The choice of activator can significantly impact the magnitude and dynamics of the cAMP response, often due to differing potencies and efficacies, as well as varying selectivity for different adenylyl cyclase isoforms.
| Compound | Mechanism of Action | Target | EC50 | Cell Type | Reference |
| Forskolin | Direct Activator | Adenylyl Cyclase | 5-10 µM | Rat Cerebral Cortical Membranes | |
| Isoproterenol | GPCR Agonist | β-Adrenergic Receptors | Varies | Cardiac Myocytes | |
| Prostaglandin E1 (PGE1) | GPCR Agonist | Prostaglandin E Receptors | Varies | C6-2B Cells | |
| Cholera Toxin | Toxin | Gαs subunit | Varies | Various | |
| NKH477 | Forskolin Analog | Adenylyl Cyclase | Varies by isoform | Insect Cell Membranes | |
| DMAPD | Forskolin Analog | Adenylyl Cyclase | Varies by isoform | Insect Cell Membranes |
Table 1. Comparison of Forskolin with other adenylyl cyclase activators. EC50 values can vary significantly depending on the cell type, adenylyl cyclase isoform expression, and experimental conditions.
Experimental Protocols
Accurate assessment of the downstream effects of Forskolin-induced cAMP elevation relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays: cAMP quantification, PKA activation assessment, and CREB phosphorylation analysis.
Quantification of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is through competitive immunoassays or bioluminescence-based assays.
Figure 2. General workflow for quantifying intracellular cAMP.
Protocol: cAMP-Glo™ Assay
This protocol is adapted from the Promega cAMP-Glo™ Assay Technical Bulletin.
-
Cell Preparation:
-
Seed cells in a white, opaque 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Prior to the assay, remove the culture medium and replace it with 40µL of Induction Buffer. Equilibrate the plate at 37°C for 30 minutes.
-
-
Compound Treatment:
-
Prepare a 5X stock solution of Forskolin or other test compounds in the appropriate vehicle.
-
Add 10µL of the 5X compound stock to the wells. For control wells, add 10µL of vehicle.
-
Incubate the plate at 37°C for the desired treatment time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Add 20µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate at room temperature for 20 minutes to ensure complete cell lysis and release of cAMP.
-
Add 80µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.
-
Incubate at room temperature for 20 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The light signal is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in your samples by interpolating from the standard curve.
-
Assessment of PKA Activation via Western Blotting of Phospho-PKA Substrates
PKA activation can be indirectly assessed by measuring the phosphorylation of its known substrates using phospho-specific antibodies. A common approach is to use an antibody that recognizes the PKA substrate motif (RRXS/T).
Protocol: Western Blot for Phospho-PKA Substrates
-
Sample Preparation:
-
Grow cells to 80-90% confluency in a 6-well plate.
-
Treat cells with Forskolin (e.g., 10 µM) or other compounds for the desired time (e.g., 15 minutes).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-PKA Substrate (e.g., Cell Signaling Technology #9624) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the phospho-signal to a loading control (e.g., β-actin or GAPDH).
-
Analysis of CREB Phosphorylation via Western Blot
The phosphorylation of CREB at Serine 133 is a key indicator of PKA activation and downstream signaling.
Protocol: Western Blot for Phospho-CREB (Ser133)
This protocol follows the same general steps as the phospho-PKA substrate Western blot, with the primary antibody being the main difference.
-
Sample Preparation: As described in the protocol for Phospho-PKA Substrates.
-
SDS-PAGE and Western Blotting:
-
Follow the same procedure as above.
-
For the primary antibody incubation, use an antibody specific for Phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198).
-
It is highly recommended to also run a parallel blot and probe with an antibody for total CREB (e.g., Cell Signaling Technology #9197) to normalize the phospho-signal to the total amount of CREB protein.
-
-
Detection and Analysis:
-
Detect and image the blot as described previously.
-
Quantify the band intensities for both phospho-CREB and total CREB.
-
Calculate the ratio of phospho-CREB to total CREB for each sample to determine the relative level of CREB phosphorylation.
-
Figure 3. Workflow for Western blot analysis of protein phosphorylation.
Conclusion
Forskolin remains an invaluable pharmacological tool for elucidating the multifaceted roles of cAMP signaling in cellular function. By directly activating adenylyl cyclase, it provides a robust and reliable method for elevating intracellular cAMP levels. Understanding the downstream consequences of this activation, particularly the phosphorylation of key targets like CREB, is crucial for interpreting experimental results and for the development of novel therapeutics targeting this pathway. The comparative data and detailed protocols provided in this guide offer researchers a comprehensive resource for designing and executing experiments to investigate the downstream effects of Forskolin-induced cAMP elevation. Careful consideration of the specific experimental context, including the choice of adenylyl cyclase activator and the appropriate assays, will ensure the generation of high-quality, reproducible data.
Reproducibility of Forskolin's Effects: A Comparative Guide for Researchers
An objective analysis of the consistency of Forskolin's biological effects across different laboratory settings, supported by experimental data and detailed protocols.
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool due to its ability to directly activate adenylyl cyclase (AC), leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This fundamental mechanism makes Forskolin a valuable agent for investigating a myriad of cAMP-dependent signaling pathways. However, the reproducibility of its effects is a critical consideration for researchers aiming to build upon existing literature. This guide provides a comparative analysis of Forskolin's performance, alternative methods for activating the cAMP pathway, and a review of the reproducibility of its effects as documented in various studies.
Mechanism of Action: The cAMP Signaling Cascade
Forskolin bypasses the need for G-protein coupled receptor (GPCR) activation and directly binds to the catalytic subunit of most adenylyl cyclase isoforms (ACs I-VIII), stabilizing an active conformation of the enzyme.[3] This leads to the conversion of adenosine triphosphate (ATP) to cAMP. As a crucial second messenger, cAMP initiates a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates gene expression.
Reproducibility of Forskolin's Effects: A Cross-Lab Perspective
The consistency of Forskolin's effects is crucial for the validity of research findings. A key study directly addressing this issue investigated the repeatability and reproducibility of the Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids for Cystic Fibrosis research across four European laboratories.[4] The results demonstrated high intra-assay repeatability and high reproducibility between labs, supporting the robustness of the FIS assay when a standardized protocol is followed.[4]
Table 1: Reproducibility of the Forskolin-Induced Swelling (FIS) Assay [4]
| Parameter | Concordance Correlation Coefficient (CCC) | Interpretation |
| Technical Intra-Assay Repeatability | 0.95 - 0.98 | High |
| Experimental Within-Subject Repeatability | > 0.90 | High |
| Long-Term Repeatability (>1 year) | 0.67 - 0.95 | Moderate to High |
| Inter-Lab Reproducibility | 0.92 - 0.97 | High |
While the FIS assay provides a specific example of high reproducibility, the broader effects of Forskolin on cAMP levels and downstream signaling can exhibit variability. This variability is often attributable to differences in experimental systems and protocols.
Quantitative Comparison of Forskolin's Effects Across Cell Lines
The magnitude of Forskolin's effect, often measured by the half-maximal effective concentration (EC50) for cAMP accumulation, can vary between different cell types. This is likely due to the differential expression of adenylyl cyclase isoforms, which have varying sensitivities to Forskolin.
Table 2: Forskolin EC50 Values for cAMP Accumulation in Various Cell Lines
| Cell Line | EC50 (µM) | Reference(s) |
| HEK293 | ~1.0 | [5] |
| B16F10 | ~1.0 | [5] |
| C6-2B | > 50 | [6] |
| Bovine TM cells | 10 (for 4-fold increase) | [7] |
Table 3: Forskolin-Induced Fold Increase in cAMP or Downstream Markers
| Cell Line | Forskolin Concentration | Fold Increase (Parameter) | Reference(s) |
| SH-SY5Y | 5 µM | ~4-fold (ACVIII immunoreactivity at 6h) | [8] |
| HepG2 | 10 µM | 8.1-fold (Luciferase activity) | [9] |
| Bovine TM cells | 10 µM | 80 ± 12 pmol/mg (cAMP) | [7] |
| Rat Liver Membranes | - | up to 15-fold (Adenylyl cyclase activity) | [10] |
Comparison with Alternatives
While Forskolin is a potent and direct activator of adenylyl cyclase, other pharmacological tools can be used to modulate the cAMP signaling pathway. The choice of agent depends on the specific research question.
Table 4: Comparison of Forskolin with Alternative cAMP Pathway Modulators
| Compound/Class | Mechanism of Action | Advantages | Disadvantages |
| Forskolin | Direct activator of most adenylyl cyclase isoforms.[1][2] | Bypasses GPCRs, potent and reliable for direct AC activation. | Lacks isoform specificity, may have off-target effects at high concentrations. |
| Forskolin Analogs | Can be full agonists, partial agonists, antagonists, or inverse agonists of ACs.[11][12] | Can exhibit adenylyl cyclase isoform selectivity.[12] | Effects can be complex (e.g., mixed competitive/noncompetitive antagonism).[11] |
| GPCR Agonists | Activate Gs-coupled receptors, leading to G-protein-mediated AC activation. | More physiologically relevant for studying specific receptor pathways. | Effect is dependent on receptor expression and G-protein coupling. |
| Cholera Toxin (CTX) | ADP-ribosylates the α-subunit of Gs, leading to constitutive activation. | Produces a strong and sustained activation of adenylyl cyclase. | Can be toxic to cells and its action is irreversible. |
| Phosphodiesterase (PDE) Inhibitors (e.g., IBMX, Rolipram) | Inhibit the degradation of cAMP, thus prolonging its signal.[13] | Can be used to potentiate the effects of AC activators like Forskolin.[7] | Do not directly activate AC; their effect depends on basal cAMP production. |
| Cell-Permeable cAMP Analogs (e.g., 8-Bromo-cAMP, Dibutyryl-cAMP) | Directly activate PKA and other cAMP effectors, bypassing AC.[13][14] | Useful for studying downstream effects of cAMP independently of AC activation. | May not perfectly mimic the spatiotemporal dynamics of endogenous cAMP. |
Experimental Protocols
To ensure the reproducibility of experiments involving Forskolin, adherence to well-defined protocols is essential. Below are generalized methodologies for key assays.
Measurement of Intracellular cAMP Levels
A common method for quantifying Forskolin's effect is to measure the resulting increase in intracellular cAMP.
Protocol Outline:
-
Cell Culture and Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/ml) and culture overnight.[15]
-
Pre-incubation: Wash cells with a suitable buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor such as IBMX (e.g., 100-500 µM) to prevent cAMP degradation.[15][16]
-
Forskolin Treatment: Add various concentrations of Forskolin to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.[15][16]
-
Cell Lysis: Terminate the reaction and lyse the cells according to the specific assay kit's instructions (e.g., using perchloric acid or a lysis reagent provided in a commercial kit).[16]
-
cAMP Detection: Measure cAMP levels in the cell lysates using a competitive binding assay, such as a radioimmunoassay (RIA), an enzyme-linked immunosorbent assay (ELISA), or luminescence/fluorescence-based assays (e.g., cAMP-Glo™).[15][16]
-
Data Analysis: Generate dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).[15]
Western Blot for Phosphorylated CREB (pCREB)
To assess the activation of downstream signaling, the phosphorylation of CREB at Serine 133 can be measured by Western blot.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with Forskolin (e.g., 5-20 µM for 1-2 hours).[8][17] Following treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for pCREB (Ser133). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry. To normalize the data, the membrane can be stripped and re-probed with an antibody for total CREB.[18]
Conclusion
Forskolin remains an invaluable tool for the direct and potent activation of adenylyl cyclase. While the qualitative effect of increased cAMP production is highly reproducible, the quantitative outcomes can vary depending on the experimental system and methodology. The study on the FIS assay highlights that with standardized protocols, high inter-lab reproducibility can be achieved. For researchers, it is imperative to carefully control for variables such as cell type, adenylyl cyclase isoform expression, and experimental conditions. This guide provides a framework for understanding the reproducibility of Forskolin's effects and for designing robust experiments by offering comparative data and standardized protocol outlines. By considering the factors outlined herein, scientists can enhance the reliability and comparability of their findings within the broader research community.
References
- 1. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeatability and reproducibility of the Forskolin-induced swelling (FIS) assay on intestinal organoids from people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 16. cAMP assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Forskolin: A Comparative Analysis of In Vitro Potency and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diterpene forskolin's well-established in vitro activity with its observed physiological effects in vivo. Forskolin, derived from the plant Coleus forskohlii, is a widely used biochemical tool due to its unique ability to directly activate adenylyl cyclase, bypassing the need for G-protein-coupled receptor stimulation. This direct action provides a powerful method for investigating the downstream effects of cyclic AMP (cAMP) signaling. However, the translation of its potent in vitro effects to predictable in vivo outcomes is complex. This document summarizes key experimental data, presents detailed methodologies for relevant assays, and visualizes the underlying biochemical pathways to provide a comprehensive resource for researchers.
At a Glance: In Vitro vs. In Vivo Activity
Forskolin exhibits high potency in cellular and membrane-based assays, directly stimulating cAMP production at nanomolar to low micromolar concentrations. This potent in vitro activity translates to a range of physiological effects in vivo, including reduction of intraocular pressure, cardiovascular changes, and metabolic alterations. However, the doses required to achieve these systemic effects are substantially higher, reflecting challenges in bioavailability, as well as rapid metabolism and clearance. When administered intravenously or orally, forskolin undergoes significant metabolism and accumulation in the liver and other tissues.[1] This results in potentially high side effects and reduced efficacy for certain targets, as only trivial amounts may reach the desired tissue.[1]
Quantitative Data Comparison
The following tables summarize the quantitative data on forskolin's potency in various experimental systems.
Table 1: In Vitro Potency of Forskolin
| Assay Type | System | Parameter | Value | Reference(s) |
| Enzyme Activity | Type I Adenylyl Cyclase | IC₅₀ | 41 nM | [2] |
| Enzyme Activity | Rat Cerebral Cortical Membranes | EC₅₀ | 5-10 µM | [3] |
| Enzyme Activity | Pig Epidermal Adenylyl Cyclase | Kₐ | 20-30 µM | |
| Cellular cAMP Production | General Intracellular Formation | EC₅₀ | 0.5 µM | [2] |
| Cellular cAMP Production | C6-2B Rat Astrocytoma Cells | EC₅₀ | >50 µM | |
| Cellular cAMP Production | B16F10 & HEK293 Cells | pEC₅₀ | ~5.9 - 6.0 (~1 µM) | |
| Functional Assay | Potentiation of Isoproterenol (C6-2B Cells) | EC₅₀ | 22 nM | |
| Functional Assay | Positive Inotropy (Guinea Pig Atria) | EC₅₀ | 0.16-3.0 µg/mL (derivatives) | |
| Antiviral Activity | Vero Cells | IC₅₀ | 62.9 µg/mL (HAV), 73.1 µg/mL (COX-B4) |
EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; Kₐ: Activation constant.
Table 2: In Vivo Effects and Dosages of Forskolin
| Effect | Animal Model / Human Study | Dosage / Administration | Observed Effect | Reference(s) |
| Intraocular Pressure | Rabbits, Monkeys, Humans | 1% Topical Suspension | Significant IOP reduction (e.g., 14.7 to 10.7 mmHg in humans) | [4][5] |
| Cardiovascular | Patients with Cardiomyopathy | Intravenous Infusion | >50% reduction in cardiac pre/afterload & pulmonary pressure | |
| Weight Management | Overweight/Obese Men | 250 mg of 10% extract, twice daily (oral) | Decreased fat mass, increased lean mass & free testosterone | [6][7] |
| Weight Management | Overweight Women | 250 mg of 10% extract, twice daily (oral) | Mitigated weight gain, but did not promote weight loss | [6] |
| Metabolic | High-Fat Diet-Fed Mice | 2-4 mg/kg, intraperitoneal | Improved glucose metabolism, reduced adipocyte size | [8][9] |
| Asthma | Human Study | 10 mg/day, oral | Studied for bronchodilatory effects | [3] |
IOP: Intraocular Pressure
Signaling Pathways and Experimental Workflows
To understand the mechanism of forskolin and the methods used to evaluate its effects, the following diagrams illustrate the key signaling pathway and representative experimental workflows.
Forskolin's Mechanism of Action
Forskolin directly binds to and activates the catalytic subunit of adenylyl cyclase (AC). This leads to the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger that subsequently activates Protein Kinase A (PKA) and other downstream effectors.
Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP levels.
Experimental Workflow: In Vitro Adenylyl Cyclase Activity Assay
This diagram outlines the typical steps involved in measuring the effect of forskolin on adenylyl cyclase activity in a laboratory setting using cell membranes.
Caption: Workflow for measuring adenylyl cyclase (AC) activity.
Experimental Workflow: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
The following workflow describes a common non-invasive method for assessing the effect of topical forskolin on IOP in an animal model.
Caption: Workflow for in vivo intraocular pressure (IOP) measurement.
Detailed Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay (Membrane Preparation)
This protocol is adapted from methods used to assess the direct activation of adenylyl cyclase by forskolin.
Objective: To quantify the amount of cAMP produced by isolated cell membranes in response to forskolin stimulation.
Materials:
-
Tissue of interest (e.g., rat cerebral cortex) or cultured cells.
-
Homogenization Buffer (e.g., Tris-HCl with sucrose, EGTA).
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, ATP, and an ATP-regenerating system like creatine phosphokinase/phosphocreatine).
-
Forskolin stock solution (in DMSO or ethanol).
-
Radiolabeled [α-³²P]ATP or a commercial cAMP detection kit (ELISA, HTRF).
-
Centrifuge, water bath, scintillation counter or plate reader.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue/cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In reaction tubes, combine the assay buffer, a specific amount of membrane protein (e.g., 20-50 µg), and varying concentrations of forskolin or vehicle control.
-
Pre-incubate the mixture for a short period at 30-37°C.
-
Initiate the reaction by adding the substrate, ATP (often including a radiolabeled tracer).
-
Incubate for a fixed time (e.g., 10-15 minutes) at 30-37°C. The reaction must be kept within the linear range of cAMP production.
-
-
Reaction Termination and cAMP Measurement:
-
Stop the reaction by adding a stopping solution (e.g., EDTA, Tris-HCl) and boiling for 3-5 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Quantify the cAMP in the supernatant using a suitable method. If using radiolabeled ATP, this involves column chromatography to separate [³²P]cAMP from other nucleotides, followed by scintillation counting. For non-radioactive methods, follow the instructions of the specific ELISA or HTRF kit.
-
-
Data Analysis:
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
-
Plot the activity against the forskolin concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol describes a standard method for evaluating the ocular hypotensive effects of topical forskolin formulations.
Objective: To measure the change in IOP in live rabbits following the topical application of forskolin.
Materials:
-
Healthy, adult New Zealand white rabbits.
-
Topical ocular anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet, or pneumatonometer).
-
Forskolin test formulation (e.g., 1% suspension) and vehicle control.
-
Animal restrainer.
Procedure:
-
Acclimatization and Baseline Measurement:
-
Allow rabbits to acclimate to the laboratory environment and handling to minimize stress-induced IOP fluctuations.
-
Gently place the rabbit in a restrainer.
-
Measure the baseline IOP in both eyes. Instill one drop of topical anesthetic and wait 30-60 seconds before gently touching the central cornea with the tonometer tip to get a reading. Record the average of 3-5 consecutive readings.
-
-
Drug Administration:
-
Following baseline measurements, instill a precise volume (e.g., 50 µL) of the forskolin suspension into one eye (the treated eye) and the vehicle into the contralateral eye (the control eye).
-
-
Post-Treatment Measurements:
-
At specified time points after administration (e.g., 1, 2, 3, 4, 5, and 6 hours), re-anesthetize the cornea and measure the IOP in both eyes as described in step 1.
-
-
Data Analysis:
-
For each time point, calculate the mean IOP for the treated and control groups.
-
Express the results as the absolute change in IOP from baseline or the percentage reduction in IOP.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the reduction in IOP in the forskolin-treated eyes is statistically significant compared to both baseline and the vehicle-treated control eyes.
-
Conclusion
Forskolin is a potent activator of adenylyl cyclase in vitro, with effects demonstrated at nanomolar to micromolar concentrations. This high potency, however, does not always translate directly to in vivo efficacy, where pharmacokinetics and tissue distribution play a critical role. While topical application can achieve localized effects such as IOP reduction, systemic administration for conditions like obesity or cardiovascular disease requires higher doses and faces challenges of bioavailability and metabolism.[1] Researchers should consider these differences when designing experiments and interpreting data, recognizing that while in vitro assays are invaluable for mechanistic studies, in vivo models are essential for determining the ultimate physiological and therapeutic potential of forskolin and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 12 Over-The-Counter Appetite Suppressants Reviewed [healthline.com]
- 3. drugs.com [drugs.com]
- 4. The effects of forskolin on cyclic AMP, intraocular pressure and aqueous humor formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin lowers intraocular pressure in rabbits, monkeys, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Coleus Forskohlii Supplementation on Body Composition and Hematological Profiles in Mildly Overweight Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body composition and hormonal adaptations associated with forskolin consumption in overweight and obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forskolin J and related diterpenes, focusing on their structure-activity relationship in the activation of adenylyl cyclase. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics targeting the cyclic AMP signaling pathway.
Forskolin, a labdane diterpene isolated from the roots of Coleus forskohlii, is a widely utilized research tool and a lead compound in drug discovery due to its ability to directly activate most isoforms of the adenylyl cyclase (AC) enzyme, thereby increasing intracellular levels of the second messenger cyclic AMP (cAMP).[1][2] This activation is central to a multitude of physiological processes, making forskolin and its analogs attractive candidates for therapeutic intervention in conditions such as heart failure, asthma, and glaucoma.[2] This guide delves into the critical structural features of forskolin and its derivatives, including the less-studied this compound, that govern their biological activity.
Structure-Activity Relationship of Forskolin Analogs
The core structure of forskolin, a complex diterpenoid, offers several sites for modification, each influencing its potency and efficacy as an adenylyl cyclase activator. The key determinants of activity are centered around the A and B rings, as well as the functionalities on the C ring of the labdane skeleton.
A seminal study on the structure-activity relationships of forskolin derivatives laid the groundwork for our current understanding.[3] The presence of hydroxyl groups at the 1α and 9α positions is crucial for potent adenylyl cyclase activation. Derivatization or removal of these hydroxyls leads to a significant reduction in activity. Conversely, modifications at the 6β and 7β positions are generally well-tolerated, allowing for the synthesis of derivatives with altered physicochemical properties, such as increased water solubility, without a complete loss of biological activity.[3]
The vinyl group at position 14 also plays a role in the molecule's activity, with its reduction leading to decreased potency. Furthermore, the 11-keto group is important, although its reduction to an 11β-hydroxy derivative can still yield active compounds.[3]
Quantitative Comparison of Forskolin and Related Diterpenes
| Compound | Modification(s) | EC50 (µM) | Cell/Tissue Type | Reference |
| Forskolin | - | ~0.5 - 10 | Various (e.g., Type I adenylyl cyclase, rat cerebral cortical membranes) | [4][5] |
| 7-Deacetylforskolin | Deacetylation at C7 | - | - | - |
| 1,9-Dideoxyforskolin | Removal of hydroxyls at C1 and C9 | Inactive | - | [3] |
| 6-Acetyl-7-deacetylforskolin | Acetylation at C6, deacetylation at C7 | - | - | - |
| Water-soluble 7β-hydroxyl esters | Esterification at C7 | 4 - 15 | Rat brain adenylyl cyclase | [3] |
| Water-soluble 6β-hydroxyl esters | Esterification at C6 (with free C7-OH) | 30 - 100 | Rat brain adenylyl cyclase | [3] |
| This compound | Structure reported, but no quantitative AC activation data found | - | - | - |
| Forskolin G | Structure reported, but no quantitative AC activation data found | - | - | - |
| Forskolin H | Structure reported, but no quantitative AC activation data found | - | - | - |
| Forskolin I | Structure reported, but no quantitative AC activation data found | - | - | - |
Experimental Protocols
The evaluation of forskolin and its analogs primarily relies on assays that measure the activity of adenylyl cyclase or the accumulation of its product, cAMP. Below are detailed methodologies for commonly employed assays.
Adenylyl Cyclase Activity Assay (Radiolabeled)
This traditional and highly sensitive method measures the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Cell membranes expressing the adenylyl cyclase of interest
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), and an ATP regenerating system (e.g., 10 mM creatine phosphate and 50 units/mL creatine phosphokinase).
-
[α-³²P]ATP
-
Forskolin or analog solution in DMSO
-
Stop solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex AG 50W-X4 resin
-
Alumina columns
Procedure:
-
Prepare reaction mixtures containing assay buffer, [α-³²P]ATP (to a specific activity of ~10⁶ cpm/assay), and the desired concentration of the test compound (forskolin or analog).
-
Initiate the reaction by adding cell membranes (20-50 µg of protein).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP and other phosphorylated compounds by sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
Calculate adenylyl cyclase activity as pmol of cAMP formed per minute per mg of protein.
cAMP Accumulation Assay (Non-Radiolabeled - ELISA-based)
This method measures the total amount of cAMP produced in intact cells in response to stimulation.
Materials:
-
Cultured cells expressing the adenylyl cyclase of interest
-
Cell culture medium
-
Stimulation buffer (e.g., PBS or HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin or analog solution.
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit.
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer for 10-15 minutes at 37°C.
-
Add the test compound (forskolin or analog) at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aspirate the stimulation buffer and lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the cAMP ELISA on the cell lysates following the kit protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentration of cAMP in each sample by comparison to a standard curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Forskolin signaling pathway.
Caption: General experimental workflow.
References
- 1. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Forskolin: Comprehensive Disposal and Safety Procedures for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of forskolin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Forskolin is a physiologically active substance and is classified as harmful in contact with skin (Acute Dermal Toxicity, Category 4).[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber with a minimum thickness of 0.11 mm is recommended), a lab coat, and chemical safety goggles when handling forskolin.[1][2][3][4]
-
Ventilation: Use forskolin in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][4]
-
Handling: Avoid all unnecessary personal contact.[5] Do not eat, drink, or smoke in areas where forskolin is handled.[5] Keep containers securely sealed when not in use.[5]
-
Storage: Store forskolin in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Many suppliers recommend storing it in a freezer.[2]
**Step-by-Step Disposal Procedure
Disposal of forskolin and its contaminated materials must be handled as hazardous waste.[2] All procedures must comply with federal, state, and local environmental control regulations.[4][5][6]
-
Waste Identification and Segregation:
-
Containment:
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the chemical name "Forskolin."
-
Include any other components of the waste mixture. Accurate labeling is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[7]
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
Spill Management Protocol
In the event of a forskolin spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Move upwind from the spill.[5]
-
Assess and Select PPE: Wear appropriate PPE, including a dust respirator, gloves, and safety goggles before attempting cleanup.[5]
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[3][4][5]
-
Cleanup:
-
Use dry cleanup procedures and avoid generating dust.[5] Do not use air hoses for cleaning.[5]
-
Carefully sweep or vacuum (using an explosion-proof vacuum designed for hazardous materials) the solid material.[5]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal as hazardous waste.[4][5]
-
-
Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[4] Wash any contaminated clothing before reuse.[2][3]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for forskolin based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Toxicity Metric | Value | Species |
| ATEmix (Oral) | 2,550 mg/kg | Not Specified |
| ATEmix (Dermal) | 1,100 mg/kg | Not Specified |
| ATEmix: Acute Toxicity Estimate of the mixture. Data sourced from a supplier Safety Data Sheet.[1] |
Visualized Workflows
Forskolin Disposal Decision Pathway
This diagram outlines the procedural flow for the proper disposal of forskolin waste from the point of generation to final disposal.
Caption: Logical workflow for forskolin waste handling and disposal.
Forskolin Spill Response Workflow
This diagram illustrates the step-by-step emergency procedure for managing a forskolin spill in a laboratory setting.
Caption: Emergency protocol for managing a forskolin spill.
References
- 1. stemcell.com [stemcell.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.reprocell.com [store.reprocell.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Forskolin J
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Forskolin. The following procedures for personal protective equipment, operational handling, and disposal are based on available safety data sheets for Forskolin. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use and to conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
When handling Forskolin, which is classified as harmful in contact with skin, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.[1][2][3] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | Ensure gloves are impervious to the chemical and of an appropriate thickness. Change gloves immediately if contaminated. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling large quantities or generating dust.[1] |
Quantitative Safety and Physical Data
The following tables provide key quantitative data for Forskolin, extracted from safety data sheets. This information is critical for risk assessment and safe handling.
Toxicological Data
| Test | Value | Species |
| Acute Dermal Toxicity (ATEmix) | 1,100.00 mg/kg | Calculated |
| Acute Oral Toxicity (ATEmix) | 2,550.00 mg/kg | Calculated |
| Oral LD50 | 3,100 mg/kg | Mouse[3] |
| Oral LD50 | 2,550 mg/kg | Rat[3] |
| Intraperitoneal LD50 | 92 mg/kg | Rat[3] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white to crystalline solid[1][4] |
| Odor | Odorless[1] |
| Molecular Weight | 410.5 g/mol [5] |
| Melting Point | 228 - 232 °C / 442.4 - 449.6 °F[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling.
-
Handling: Avoid all unnecessary personal contact.[6] Prevent the formation of dust.[1] Do not get the substance in eyes, on skin, or on clothing.[1][4]
-
Storage: Keep containers securely sealed when not in use.[6] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] For long-term stability, store at -20°C.[4]
Spill Management:
-
Minor Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Do not use air hoses for cleaning.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team. Control personal contact by wearing the appropriate PPE. Prevent the spill from entering drains or waterways.
Disposal Plan:
Dispose of Forskolin and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] The material should be disposed of in an approved waste disposal plant.[2] Do not allow the product to enter drains.[2]
Experimental Protocols
While specific experimental protocols for "Forskolin J" are not available, the following general laboratory procedure for preparing a stock solution of Forskolin is based on product information sheets:
Protocol: Preparation of a Forskolin Stock Solution
-
Objective: To prepare a concentrated stock solution of Forskolin for use in experiments.
-
Materials:
-
Procedure:
-
Weigh the desired amount of Forskolin solid in a chemical fume hood.
-
Transfer the weighed Forskolin to a volumetric flask.
-
Add the chosen solvent to the flask. The solubility is approximately 15 mg/ml in ethanol and 30 mg/ml in DMSO and DMF.[4]
-
Purge the headspace of the flask with an inert gas before sealing.[4]
-
Gently agitate the solution until the solid is completely dissolved.
-
For aqueous solutions, first dissolve Forskolin in DMSO and then dilute with the aqueous buffer.[4] Note that the solubility in a 1:10 DMSO:PBS solution is approximately 0.1 mg/ml.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
-
Store the stock solution at -20°C for long-term stability (up to several years as a crystalline solid).[4]
-
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling Forskolin in a laboratory setting.
Caption: Workflow for the safe handling of Forskolin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
